An In-depth Technical Guide to 4'-Amino-3',5'-dichloroacetophenone (CAS: 37148-48-4)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4'-Amino-3',5'-dichloroacetophenone, a key chemical intermediate with the CAS number 3714...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Amino-3',5'-dichloroacetophenone, a key chemical intermediate with the CAS number 37148-48-4. The document details its physicochemical properties, spectroscopic data, and a thorough experimental protocol for its synthesis. While this compound is primarily utilized as a precursor in the synthesis of pharmaceuticals, most notably the β2-adrenergic agonist Clenbuterol, this guide also explores the relevant biological context by detailing the signaling pathway of its principal downstream product. This paper aims to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.
Chemical and Physical Properties
4'-Amino-3',5'-dichloroacetophenone is a solid, appearing as a white to light yellow or tan crystalline powder.[1][2] Its chemical structure and key properties are summarized in the tables below.
An In-Depth Technical Guide to the Physicochemical Properties of 4'-Amino-3',5'-dichloroacetophenone
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and relevant biological context of 4'-Amino-3'...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and relevant biological context of 4'-Amino-3',5'-dichloroacetophenone (CAS No: 37148-48-4). This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably the β2-adrenergic agonist Clenbuterol. This document consolidates available data on its chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and analysis, and visualizes its role in relevant biological pathways and experimental workflows. The information presented herein is intended to support research, development, and quality control activities involving this important chemical entity.
Chemical and Physical Properties
4'-Amino-3',5'-dichloroacetophenone is a substituted acetophenone (B1666503) that serves as a crucial building block in organic synthesis. Its structural and physical properties are summarized in the tables below.
A common and effective method for the synthesis of 4'-Amino-3',5'-dichloroacetophenone is the chlorination of 4-aminoacetophenone.
Materials:
4-Aminoacetophenone
Glacial Acetic Acid
Chlorine gas or a suitable chlorinating agent (e.g., N-chlorosuccinimide)
Ice
Ethanol (for recrystallization)
Procedure:
In a reaction vessel, dissolve 4-aminoacetophenone in glacial acetic acid with stirring.
Cool the solution to a temperature between 0-5 °C using an ice bath.
Slowly introduce chlorine gas into the solution or add the chlorinating agent portion-wise while maintaining the low temperature and vigorous stirring. The reaction is exothermic and careful temperature control is crucial to minimize side product formation.
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and inorganic impurities.
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 4'-Amino-3',5'-dichloroacetophenone as a crystalline solid.
Analytical Characterization Protocols (General)
Note: Experimentally obtained spectra for 4'-Amino-3',5'-dichloroacetophenone were not available in the searched literature. The following are generalized protocols for the analysis of similar aromatic ketones and amines.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
2.2.2. Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.
Spectral Data (Predicted)
Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.8
Singlet
2H
Aromatic protons (H-2', H-6')
~5.0
Broad Singlet
2H
Amine protons (-NH₂)
~2.5
Singlet
3H
Acetyl methyl protons (-COCH₃)
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)
Assignment
~196
Carbonyl carbon (C=O)
~145
Aromatic carbon (C-4')
~131
Aromatic carbons (C-2', C-6')
~128
Aromatic carbon (C-1')
~120
Aromatic carbons (C-3', C-5')
~26
Acetyl methyl carbon (-CH₃)
Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)
Vibration
3400-3200
N-H stretching (amine)
~1670
C=O stretching (aromatic ketone)
~1600, ~1480
C=C stretching (aromatic ring)
~850
C-Cl stretching
Predicted Mass Spectrometry Fragmentation
m/z
Fragment
203/205/207
[M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms)
188/190/192
[M - CH₃]⁺
160/162/164
[M - COCH₃]⁺
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis workflow for 4'-Amino-3',5'-dichloroacetophenone.
β-Adrenergic Signaling Pathway
4'-Amino-3',5'-dichloroacetophenone is a precursor for Clenbuterol, a β2-adrenergic agonist. The following diagram illustrates the canonical β-adrenergic signaling pathway activated by such agonists.
Caption: β-Adrenergic signaling pathway activated by an agonist.
Applications in Drug Development
The primary application of 4'-Amino-3',5'-dichloroacetophenone in drug development is its role as a key starting material in the synthesis of Clenbuterol. Clenbuterol is a potent and selective β2-adrenergic receptor agonist with bronchodilator properties, historically used in the treatment of asthma. The dichloro-substituted phenyl ring of 4'-Amino-3',5'-dichloroacetophenone is a critical pharmacophore for the activity of Clenbuterol. Beyond this, its reactive functional groups make it a versatile intermediate for the synthesis of other novel compounds with potential therapeutic applications.
Safety and Handling
4'-Amino-3',5'-dichloroacetophenone is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4'-Amino-3',5'-dichloroacetophenone is a chemical intermediate of significant industrial and pharmaceutical importance. This guide has provided a consolidated resource of its physicochemical properties, synthetic methodologies, and biological relevance. The structured data tables and visual diagrams are intended to facilitate its use in research and development settings. Further experimental investigation into its spectral properties would be beneficial to the scientific community.
A Technical Guide to 1-(4-amino-3,5-dichlorophenyl)ethanone: Synthesis, Properties, and Therapeutic Context
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-amino-3,5-dichlorophenyl)ethanone, a key chemical intermediate in pharmaceutical syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-amino-3,5-dichlorophenyl)ethanone, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, and established protocols for its preparation. A significant focus is placed on its primary application as a precursor in the synthesis of Clenbuterol, a potent β2-adrenergic agonist. The guide elucidates the mechanism of action of Clenbuterol, including a detailed visualization of its signaling pathway, to provide essential context for drug development professionals. All quantitative data is presented in standardized tables for clarity and comparative analysis.
Chemical Identity and Physicochemical Properties
1-(4-amino-3,5-dichlorophenyl)ethanone is an aromatic ketone and a substituted aniline.[1] Its official IUPAC name is 1-(4-amino-3,5-dichlorophenyl)ethanone.[2] The compound is widely recognized by its CAS Registry Number, 37148-48-4.[3] It serves as a crucial building block in organic synthesis, particularly for various pharmaceutical agents.[4]
The physicochemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. It typically appears as a white to light yellow or tan crystalline powder.[4][6]
The most common and well-documented method for synthesizing 1-(4-amino-3,5-dichlorophenyl)ethanone is through the electrophilic chlorination of 4-aminoacetophenone.[6]
Experimental Protocol: Chlorination of 4-Aminoacetophenone[8]
Objective: To synthesize 1-(4-amino-3,5-dichlorophenyl)ethanone via direct chlorination of 4-aminoacetophenone.
The following diagram illustrates the key steps in the synthesis of 1-(4-amino-3,5-dichlorophenyl)ethanone.
Caption: Workflow for the synthesis of 1-(4-amino-3,5-dichlorophenyl)ethanone.
Application in Drug Development: Synthesis of Clenbuterol
The primary significance of 1-(4-amino-3,5-dichlorophenyl)ethanone in drug development lies in its role as a key intermediate for the synthesis of Clenbuterol.[6] Clenbuterol is a potent, long-acting β2-adrenergic agonist used as a bronchodilator for treating asthma and other respiratory conditions.[8][9] The synthesis involves a two-step process starting from the bromination of the ethanone (B97240) intermediate, followed by substitution with tert-butylamine (B42293) and subsequent reduction.
The logical relationship for this synthesis is outlined below.
Caption: Synthetic pathway from the title compound to Clenbuterol.
Biological Context: Clenbuterol Signaling Pathway
To fully appreciate the relevance of 1-(4-amino-3,5-dichlorophenyl)ethanone, it is essential to understand the biological mechanism of its principal derivative, Clenbuterol. As a β2-adrenergic agonist, Clenbuterol mimics the action of endogenous catecholamines like epinephrine.[10] It selectively binds to β2-adrenergic receptors, primarily located on the smooth muscle cells of the airways.[8] This interaction initiates a G-protein-mediated signaling cascade that results in bronchodilation.[10] Beyond its respiratory effects, this pathway also stimulates anabolic processes in skeletal muscle and lipolysis in adipose tissue, which has led to its misuse as a performance-enhancing drug.[10][11]
The signaling cascade is initiated upon Clenbuterol binding, which activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[10] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit the final physiological responses.[10][12]
Caption: The β2-adrenergic signaling pathway activated by Clenbuterol.
Spectroscopic Profile of 4'-Amino-3',5'-dichloroacetophenone: A Technical Guide
For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic data for the pharmaceutical intermediate, 4'-Amino-3',5'-dichloroacetophenone (CAS No: 37148-48-4). Aimed at researchers,...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the pharmaceutical intermediate, 4'-Amino-3',5'-dichloroacetophenone (CAS No: 37148-48-4). Aimed at researchers, scientists, and professionals in drug development, this document details the available mass spectrometry data, along with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Furthermore, it outlines the experimental protocols for the synthesis and subsequent spectroscopic analysis of the compound.
Core Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry data from the PubChem database indicates the following significant peaks for 4'-Amino-3',5'-dichloroacetophenone[1]:
Mass-to-Charge Ratio (m/z)
Interpretation
203
Molecular ion [M]+
190
Fragment ion, likely loss of a methyl group
188
Fragment ion, likely loss of a methyl group
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following data is predicted and should be used as a guide for experimental verification.
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~7.8
Singlet
2H
Aromatic Protons (H-2', H-6')
~4.9
Singlet
2H
Amine Protons (-NH₂)
~2.5
Singlet
3H
Methyl Protons (-CH₃)
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following data is predicted and should be used as a guide for experimental verification.
Chemical Shift (ppm)
Assignment
~195
Carbonyl Carbon (C=O)
~145
Aromatic Carbon (C-4')
~130
Aromatic Carbon (C-1')
~128
Aromatic Carbons (C-2', C-6')
~120
Aromatic Carbons (C-3', C-5')
~26
Methyl Carbon (-CH₃)
Predicted Infrared (IR) Spectroscopy
Note: The following data is predicted and should be used as a guide for experimental verification.
The following protocols are based on established methods for the synthesis and spectroscopic analysis of 4'-Amino-3',5'-dichloroacetophenone and related aromatic ketones.
Synthesis of 4'-Amino-3',5'-dichloroacetophenone
This synthesis is adapted from known chlorination procedures of 4-aminoacetophenone[3][4].
Materials:
4-aminoacetophenone
Glacial acetic acid
Chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide)
Ice
Ethanol
Procedure:
Dissolve 4-aminoacetophenone in glacial acetic acid in a reaction vessel.
Cool the mixture in an ice bath.
Slowly add the chlorinating agent to the cooled solution while stirring. Maintain the temperature below 10°C.
After the addition is complete, continue stirring for a specified time to ensure the reaction goes to completion.
Pour the reaction mixture into ice-water to precipitate the product.
Collect the solid product by vacuum filtration and wash with cold water.
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4'-Amino-3',5'-dichloroacetophenone.
Spectroscopic Analysis Workflow
Workflow for the synthesis and spectroscopic analysis of 4'-Amino-3',5'-dichloroacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Dissolve 5-10 mg of the purified 4'-Amino-3',5'-dichloroacetophenone in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
Spectrometer: 400 MHz or higher field NMR spectrometer.
¹H NMR:
Number of scans: 16-32
Relaxation delay: 1-2 seconds
Pulse angle: 30-45 degrees
¹³C NMR:
Number of scans: 1024 or more, depending on sample concentration.
Technique: Proton-decoupled.
Relaxation delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[3].
Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet[3].
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
Instrumentation and Parameters:
Mass Spectrometer: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Analysis Mode: Full scan mode to identify the molecular ion and major fragments.
The specific parameters for the ionization source and mass analyzer should be optimized for the compound. For chlorinated compounds, observing the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is crucial for confirmation[5].
This technical guide serves as a foundational resource for researchers working with 4'-Amino-3',5'-dichloroacetophenone. The provided spectroscopic data and experimental protocols are intended to support the synthesis, purification, and structural confirmation of this important pharmaceutical intermediate. It is recommended that the predicted spectroscopic data be confirmed with experimental results.
An In-depth Technical Guide to the Solubility Profile of 4'-Amino-3',5'-dichloroacetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Amino-3',5'-dichloroacetophenone, a key intermediate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Amino-3',5'-dichloroacetophenone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining the solubility of this compound in various organic solvents. The guide includes a summary of its known qualitative solubility, a step-by-step methodology for quantitative analysis, and a visual representation of the experimental workflow to aid researchers in generating precise and reliable solubility profiles. This information is critical for the optimization of reaction conditions, purification processes, and formulation development involving 4'-Amino-3',5'-dichloroacetophenone.
Introduction
4'-Amino-3',5'-dichloroacetophenone is a substituted aromatic ketone with the chemical formula C₈H₇Cl₂NO.[1] It is a yellow or off-white crystalline powder with a melting point in the range of 162-166 °C.[2][3] This compound serves as a crucial starting material and intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for the production of Clenbuterol, a bronchodilator.[3][4]
Understanding the solubility of 4'-Amino-3',5'-dichloroacetophenone in organic solvents is paramount for its effective use in synthetic chemistry and drug development. Solubility data informs the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification processes, and is a key parameter in the development of analytical methods.
Experimental Protocol for Quantitative Solubility Determination
To empower researchers to obtain precise solubility data, this section provides a detailed experimental protocol based on the equilibrium solubility method, a widely accepted technique for determining the solubility of a solid compound in a solvent.
Principle
An excess amount of the solid solute (4'-Amino-3',5'-dichloroacetophenone) is mixed with a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibrium, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectrophotometry.
Materials and Equipment
4'-Amino-3',5'-dichloroacetophenone (purity >98%)
Selected organic solvents (analytical grade)
Thermostatically controlled shaker or incubator
Centrifuge
Calibrated analytical balance
Volumetric flasks and pipettes
Syringe filters (e.g., 0.45 µm PTFE)
HPLC system with a UV detector or a UV-Vis spectrophotometer
Appropriate vials for analysis
Experimental Procedure
Sample Preparation: Accurately weigh an excess amount of 4'-Amino-3',5'-dichloroacetophenone and add it to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
Sample Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
Sample Dilution and Analysis: Carefully withdraw a known aliquot of the clear supernatant and dilute it with the appropriate solvent to a concentration that falls within the linear range of the analytical method. Filter the diluted sample through a syringe filter before analysis.
Quantification: Determine the concentration of 4'-Amino-3',5'-dichloroacetophenone in the diluted samples using a validated analytical method.
HPLC-UV Method: A reverse-phase HPLC method with a C18 column is suitable for the quantification of acetophenone (B1666503) derivatives. The mobile phase could consist of a mixture of acetonitrile (B52724) and water. Detection is typically performed at a wavelength where the compound exhibits maximum absorbance. A calibration curve should be prepared using standard solutions of known concentrations to quantify the analyte in the samples.
UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, UV-Vis spectrophotometry can be used. The wavelength of maximum absorbance (λmax) should be determined, and a calibration curve of absorbance versus concentration should be prepared using standard solutions.
Calculation of Solubility: The solubility (S) of 4'-Amino-3',5'-dichloroacetophenone in the respective solvent is calculated using the following formula:
S = C × DF
Where:
C is the concentration of the diluted sample determined by the analytical method.
DF is the dilution factor.
The solubility can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4'-Amino-3',5'-dichloroacetophenone.
Melting point and boiling point of 4'-Amino-3',5'-dichloroacetophenone
An In-depth Technical Guide on the Physicochemical Properties of 4'-Amino-3',5'-dichloroacetophenone For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Physicochemical Properties of 4'-Amino-3',5'-dichloroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 4'-Amino-3',5'-dichloroacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] This document outlines its physical properties, detailed experimental protocols for their determination, and its significance in synthetic chemistry.
Physicochemical Properties
4'-Amino-3',5'-dichloroacetophenone is a crystalline solid, appearing as a white to light yellow powder.[3][4] It is sparingly soluble in cold water, slightly soluble in hot water, and more soluble in organic solvents such as ethanol.[4]
Quantitative Data Summary
The melting and boiling points are critical parameters for the identification, purity assessment, and process control in the synthesis of active pharmaceutical ingredients (APIs).
Accurate determination of melting and boiling points is fundamental for characterizing 4'-Amino-3',5'-dichloroacetophenone. Standard laboratory procedures are detailed below.
Melting Point Determination (Capillary Method)
The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[9][10] Any impurities will typically depress the melting point and broaden the range.[9]
Apparatus:
Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup
Capillary tubes (sealed at one end)
Thermometer (calibrated)
Mortar and pestle
Spatula
Procedure:
Sample Preparation: Ensure the 4'-Amino-3',5'-dichloroacetophenone sample is completely dry and finely powdered using a mortar and pestle.[11][12]
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid into the bottom of the tube to a height of 1-2 mm.[10]
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[12][13]
Heating:
For an unknown or approximate melting point, a rapid heating rate (e.g., 10-20 °C/min) can be used to get a preliminary range.[13]
For an accurate determination, heat rapidly to about 15-20 °C below the expected melting point (approximately 145 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9][10][13]
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the end of melting). This range is the melting point.[9][10] For a pure sample, this range should be narrow, typically 0.5-1.0 °C.[9]
Boiling Point Determination (Capillary Method)
As the boiling point of 4'-Amino-3',5'-dichloroacetophenone is high and the value is predicted, this protocol describes a general method for organic compounds.
Apparatus:
Thiele tube or similar heating bath (e.g., aluminum block)[5][14]
Small test tube (fusion tube)
Capillary tube (sealed at one end)
Thermometer
Heating source (e.g., Bunsen burner or hot plate)
Procedure:
Sample Preparation: Place a small amount (a few milliliters) of the liquid form of the compound (if melted) into the fusion tube.[6]
Capillary Inversion: Place the capillary tube, sealed end up, into the fusion tube containing the liquid.[5][6]
Apparatus Assembly: Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level. Immerse this assembly in a heating bath (Thiele tube).[5]
Heating: Gently and slowly heat the apparatus.[14] As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5] This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.
Recording: Stop heating and note the temperature at which the liquid begins to enter the capillary tube as the apparatus cools.[15] This temperature is the boiling point of the liquid.
Synthesis and Relevance in Drug Development
4'-Amino-3',5'-dichloroacetophenone is a crucial building block in organic synthesis, particularly for pharmaceuticals.[2][3] It serves as a key intermediate in the production of several drugs, including the bronchodilator Clenbuterol and non-steroidal anti-inflammatory drugs (NSAIDs) like aceclofenac (B1665411) and diclofenac.[1][16] The synthesis typically involves the chlorination of 4-aminoacetophenone.[4][16]
Synthesis Workflow Diagram
The following diagram illustrates a common synthetic route for 4'-Amino-3',5'-dichloroacetophenone.
Caption: Synthetic pathway of 4'-Amino-3',5'-dichloroacetophenone.
GHS Hazard Information for 4'-Amino-3',5'-dichloroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard information for 4'-Amino-3',5'-dichloroacetophenone (CAS No. 37148-48-4). It is intended to serve as a crucial resource for researchers, scientists, and drug development professionals who handle or intend to utilize this compound in their work. This document consolidates available safety data, outlines general experimental protocols for hazard assessment, and provides visual aids to facilitate understanding of hazard communication and first aid procedures. It is important to note that while GHS classifications are established, detailed toxicological studies and specific experimental data for this compound are limited in publicly accessible literature.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4'-Amino-3',5'-dichloroacetophenone is presented in Table 1. This data is essential for understanding the compound's behavior and for conducting safe handling and storage practices.
4'-Amino-3',5'-dichloroacetophenone has been classified under the GHS framework based on available data. The hazard classifications, corresponding pictograms, signal word, hazard statements (H-phrases), and precautionary statements (P-phrases) are summarized below.
A comprehensive list of precautionary statements is provided in Table 2. These statements are crucial for ensuring the safe handling, storage, and disposal of 4'-Amino-3',5'-dichloroacetophenone.
Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols for Hazard Assessment
Skin Irritation Testing (based on OECD Guideline 404)
The assessment of skin irritation potential is typically conducted using a tiered approach that prioritizes in vitro methods to reduce animal testing.
In Vitro Method (Reconstructed Human Epidermis Test - OECD TG 439):
Test System: A three-dimensional reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.
Procedure:
The test substance is applied topically to the surface of the epidermis model.
Following a defined exposure period, the substance is removed by washing.
The viability of the skin cells is then measured, commonly using the MTT assay, which assesses mitochondrial activity.
Interpretation: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.
In Vivo Method (Rabbit Skin Irritation Test - OECD TG 404):
Test Animal: Healthy, young adult albino rabbits.
Procedure:
A small area of the animal's back is clipped free of fur.
A defined amount of the test substance (0.5 g for solids) is applied to the skin under a gauze patch.
The patch is left in place for a specified duration (typically 4 hours).
After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
Interpretation: The severity of the skin reactions is scored according to a standardized scale. The scores are used to classify the substance's irritation potential.
Eye Irritation Testing (based on OECD Guideline 405)
Similar to skin irritation testing, a weight-of-the-evidence approach is used, incorporating in vitro methods where possible.
In Vitro/Ex Vivo Methods (e.g., Bovine Corneal Opacity and Permeability Test - OECD TG 437):
Test System: Isolated bovine corneas obtained from abattoirs.
Procedure:
The test substance is applied to the epithelial surface of the cornea.
After a defined exposure period, the substance is rinsed off.
Corneal opacity and permeability to a fluorescent dye are measured.
Interpretation: Increases in opacity and permeability are indicative of eye irritation or corrosion.
In Vivo Method (Rabbit Eye Irritation Test - OECD TG 405):
Test Animal: Healthy, young adult albino rabbits.
Procedure:
A single dose of the test substance (typically 0.1 g for a solid) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at specified intervals (e.g., 1, 24, 48, and 72 hours).
Interpretation: The severity of the ocular lesions is scored according to a standardized scale. The scores and the reversibility of the effects are used to classify the substance's eye irritation potential.
Signaling Pathways and Mechanisms of Toxicity
Currently, there is no publicly available information on the specific signaling pathways or mechanisms of toxicity for 4'-Amino-3',5'-dichloroacetophenone. The irritant effects are likely due to direct chemical interaction with cellular components of the skin, eyes, and respiratory tract, leading to inflammation and cell damage. Further research is required to elucidate the precise molecular mechanisms.
Visualizations
GHS Hazard Identification and Communication Workflow
Caption: GHS Hazard Identification and Communication Workflow for 4'-Amino-3',5'-dichloroacetophenone.
First Aid Measures for Exposure to 4'-Amino-3',5'-dichloroacetophenone
Caption: First Aid Measures for Exposure to 4'-Amino-3',5'-dichloroacetophenone.
Conclusion
4'-Amino-3',5'-dichloroacetophenone is classified under GHS as a skin irritant (Category 2), a serious eye irritant (Category 2), and a substance that may cause respiratory irritation (STOT SE, Category 3). All personnel handling this compound must adhere to the precautionary statements outlined in the Safety Data Sheet to minimize exposure and mitigate risks. While standardized protocols for hazard assessment exist, there is a notable lack of specific experimental studies and toxicological data for this compound in the public domain. Therefore, a cautious and informed approach to its handling is paramount. Further research into the specific toxicological profile and mechanisms of action of 4'-Amino-3',5'-dichloroacetophenone is warranted to fill the existing data gaps and to ensure a more complete understanding of its potential health hazards.
In-Depth Technical Guide: Biological Activity of 4'-Amino-3',5'-dichloroacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 4'-Amino-3',5'-dichloroacetophenone represent a promising class of compounds with a diverse range of biological activities. This tec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4'-Amino-3',5'-dichloroacetophenone represent a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of their investigated therapeutic potential, with a primary focus on their anticancer properties. This document summarizes key quantitative data, details the experimental methodologies used for their biological evaluation, and visualizes the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
4'-Amino-3',5'-dichloroacetophenone is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its unique structure, featuring a reactive amino group and a dichlorinated phenyl ring, makes it an attractive scaffold for the generation of novel derivatives with potential therapeutic applications. Research has explored the biological activities of these derivatives, revealing significant potential in areas such as oncology. This guide will delve into the specifics of these findings, providing the detailed data and protocols necessary for further research and development.
Anticancer Activity
Recent studies have highlighted the potential of 4'-Amino-3',5'-dichloroacetophenone derivatives as potent anticancer agents. A notable study focused on the synthesis and evaluation of novel dichloroacetophenones as inhibitors of pyruvate (B1213749) dehydrogenase kinases (PDKs), which are promising metabolic targets in cancer therapy.
Quantitative Data: In Vitro Anticancer and PDK Inhibitory Activities
A series of novel dichloroacetophenone derivatives were synthesized and evaluated for their ability to inhibit PDKs and reduce the proliferation of various cancer cell lines. The data presented in Table 1 summarizes the in vitro activity of the most potent compound identified, 6u , which features a 4-amino-3,5-dichloroacetophenone core structure.
Table 1: In Vitro Biological Activity of Compound 6u
Activity
Target/Cell Line
IC50 / EC50 (µM)
PDK Inhibition
PDKs
EC50: 0.09
Antiproliferative
A375 (Melanoma)
IC50: 1.1
HCT116 (Colon Cancer)
IC50: 1.5
A549 (Lung Cancer)
IC50: 2.3
MCF-7 (Breast Cancer)
IC50: 3.8
L02 (non-cancerous)
IC50: >10
Experimental Protocols
The inhibitory activity of the synthesized compounds against PDKs was determined using a pyruvate dehydrogenase (PDH) enzyme activity assay kit.
The PDH enzyme reaction was initiated in the presence of varying concentrations of the test compounds.
The activity of the PDH complex was measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.
The EC50 values were calculated as the concentration of the compound required to inhibit 50% of PDK activity.
The antiproliferative activity of the compounds was evaluated against a panel of human cancer cell lines and a non-cancerous cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for Cell Proliferation Assay
Foundational
The Ascending Role of Dichlorinated Acetophenones in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release [City, State] – December 22, 2025 – Dichlorinated acetophenone (B1666503) compounds are emerging as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological a...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – December 22, 2025 – Dichlorinated acetophenone (B1666503) compounds are emerging as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of their potential applications, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Dichlorinated acetophenones, a class of halogenated aromatic ketones, have garnered considerable attention in the scientific community for their versatile therapeutic potential. The incorporation of chlorine atoms into the acetophenone backbone can significantly modulate the molecule's physicochemical properties, leading to enhanced biological activity and target specificity. This guide explores the burgeoning applications of these compounds in oncology, infectious diseases, and inflammatory disorders, supported by recent preclinical data.
Synthesis of Dichlorinated Acetophenone Derivatives
The synthesis of dichlorinated acetophenones can be achieved through various established chemical reactions. A common and effective method is the Friedel-Crafts acylation of dichlorobenzene derivatives.
General Experimental Protocol for Synthesis
A representative synthetic protocol for a series of novel dichloroacetophenones targeting pyruvate (B1213749) dehydrogenase kinases (PDKs) is as follows:
To a solution of a substituted aniline (B41778) in dichloromethane (B109758) (DCM), triethylamine (B128534) is added, and the mixture is cooled to 0°C. 2,2-dichloroacetyl chloride is then added dropwise, and the reaction is stirred at room temperature for 2-4 hours. After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the desired N-aryl-2,2-dichloroacetamide intermediate.
This intermediate is then subjected to a reaction with a substituted phenol (B47542) in the presence of a base such as potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated, and upon completion, it is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the final product is purified by recrystallization or column chromatography.
Anticancer Applications
Recent studies have highlighted the significant potential of dichlorinated acetophenone derivatives as anticancer agents, primarily through the inhibition of key metabolic enzymes such as pyruvate dehydrogenase kinases (PDKs).[1]
Mechanism of Action: PDK Inhibition
PDKs are critical enzymes in cancer metabolism, promoting the Warburg effect by inhibiting the pyruvate dehydrogenase complex (PDC). This metabolic switch allows cancer cells to rely on glycolysis even in the presence of oxygen, a hallmark of many tumors. Dichlorinated acetophenones have been designed as potent PDK inhibitors, thereby reactivating the PDC and shifting cancer cell metabolism from glycolysis back to oxidative phosphorylation. This metabolic reprogramming leads to increased production of reactive oxygen species (ROS), decreased lactate (B86563) formation, and ultimately, apoptosis and cell cycle arrest in cancer cells.[1]
A molecular docking study of a potent dichloroacetophenone derivative, compound 6u , revealed key interactions within the active site of PDK1. The compound forms hydrogen bonds with Ser75 and Gln61, and its aniline skeleton is positioned between the hydrophobic residues Phe78 and Phe65, contributing to its high inhibitory activity.[1]
Mechanism of anticancer action via PDK1 inhibition.
Quantitative Anticancer Activity
A series of novel dichloroacetophenone derivatives demonstrated potent inhibition of PDKs and significant antiproliferative activity against various cancer cell lines.[1]
Compound
PDK EC50 (μM)
A375 IC50 (μM)
HCT116 IC50 (μM)
A549 IC50 (μM)
L02 IC50 (μM)
6u
0.09
1.1
1.5
3.8
>10
Table 1: In vitro anticancer activity of a potent dichloroacetophenone derivative (6u) against various cancer cell lines and a non-cancerous cell line (L02). Data sourced from Eur J Med Chem. 2021;214:113225.[1]
Chalcone (B49325) derivatives of 3,4-dichloroacetophenone have also shown promising cytotoxic activity against the DU-145 prostate cancer cell line.
Compound
DU-145 IC50 (µg/mL)
3o (2”-thienyl derivative)
5
Table 2: Cytotoxic activity of a 3,4-dichloroacetophenone chalcone derivative. Data sourced from IJFMR. 2023;6(4):1-11.[2]
Antimicrobial Applications
Dichlorinated acetophenone derivatives have also been investigated for their antimicrobial properties, demonstrating activity against both fungal and bacterial pathogens.
Antifungal and Anti-Tubercular Activity
Chalcones synthesized from 3,4-dichloroacetophenone have exhibited significant antifungal activity against various fungal strains and notable anti-tubercular activity against Mycobacterium tuberculosis H37Rv.[2]
Compound
C. albicans MIC (µg/mL)
A. niger MIC (µg/mL)
A. clavatus MIC (µg/mL)
M. tuberculosis H37Rv MIC (µg/mL)
3a
25
50
50
25
3b
50
100
100
50
3c
25
50
50
25
3d
12.5
25
25
12.5
3e
12.5
25
25
12.5
3f
25
50
50
25
3g
50
100
100
50
3h
12.5
25
25
12.5
3i
25
50
50
25
3j
50
100
100
50
3k
12.5
25
25
12.5
3l
25
50
50
25
3m
50
100
100
50
3n
12.5
25
25
12.5
3o
25
50
50
25
Fluconazole
6.25
6.25
6.25
-
Pyrazinamide
-
-
-
3.125
Streptomycin
-
-
-
6.25
Ciprofloxacin
-
-
-
3.125
Table 3: Antifungal and anti-tubercular activity of 3,4-dichloroacetophenone chalcone derivatives. MIC: Minimum Inhibitory Concentration. Data sourced from IJFMR. 2023;6(4):1-11.[2]
Experimental Protocol for Antimicrobial Testing
The in vitro antifungal activity of the synthesized chalcones was determined using the twofold serial dilution method. The compounds were dissolved in dimethylsulfoxide (DMSO) to prepare stock solutions. Sabouraud’s dextrose agar (B569324) was used as the culture medium. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that inhibited visible growth of the fungal strains after incubation.
For anti-tubercular activity, the Lowenstein-Jensen egg medium was used. The synthesized compounds were added to the medium at various concentrations. The medium was then inoculated with Mycobacterium tuberculosis H37Rv and incubated. The MIC was determined as the lowest concentration that prevented the growth of the bacteria.
Future Directions and Conclusion
Dichlorinated acetophenone derivatives represent a promising class of compounds with diverse therapeutic potential. The data presented in this guide underscores their efficacy as anticancer and antimicrobial agents in preclinical studies. Further research is warranted to optimize their pharmacological properties, including bioavailability and safety profiles, to facilitate their translation into clinical applications. The structure-activity relationship studies of these compounds will continue to guide the design of more potent and selective therapeutic agents.
An In-depth Technical Guide to 4'-Amino-3',5'-dichloroacetophenone: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract 4'-Amino-3',5'-dichloroacetophenone is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Amino-3',5'-dichloroacetophenone is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique structural features, including a reactive acetyl group, a nucleophilic amino group, and ortho-dichloro substitution on the aromatic ring, make it a versatile precursor for a variety of complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Amino-3',5'-dichloroacetophenone, detailed experimental protocols for its synthesis and key transformations, and highlights its role as a foundational component in the construction of biologically active compounds.
Core Chemical and Physical Properties
4'-Amino-3',5'-dichloroacetophenone is a stable, crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
The most common and industrially significant method for the synthesis of 4'-Amino-3',5'-dichloroacetophenone is the electrophilic chlorination of 4'-aminoacetophenone (B505616).[1]
General Reaction Scheme
Caption: Synthesis of 4'-Amino-3',5'-dichloroacetophenone.
Detailed Experimental Protocol: Chlorination of 4'-Aminoacetophenone
This protocol is adapted from a literature procedure for the synthesis of 4'-Amino-3',5'-dichloroacetophenone.[3]
Materials:
4'-Aminoacetophenone (11 g, 81.4 mmol)
Glacial Acetic Acid (280 ml)
Chlorine gas (11 g)
Ice water (0.55 L)
Ethanol (for recrystallization)
Equipment:
1-L three-necked flask with a mechanical stirrer and dropping funnel
250-ml two-necked flask with a gas inlet tube
Procedure:
Dissolve 11 g (81.4 mmol) of 4'-aminoacetophenone in 140 ml of glacial acetic acid in the 1-L three-necked flask.
Cool the solution to 15 °C.
In the 250-ml two-necked flask, dissolve 11 g of chlorine gas in 140 ml of glacial acetic acid.
Transfer the chlorine solution to the dropping funnel.
Rapidly add the chlorine solution to the stirred and cooled 4'-aminoacetophenone solution.
Immediately after the addition is complete, pour the reaction mixture into 0.55 L of ice water to precipitate the product.
Filter the white precipitate and wash it with water.
Recrystallize the crude product from ethanol to obtain pure 4'-Amino-3',5'-dichloroacetophenone.
Applications as a Building Block in Organic Synthesis
The presence of multiple reactive sites allows 4'-Amino-3',5'-dichloroacetophenone to be a versatile precursor for a variety of heterocyclic and other complex organic molecules.
Synthesis of Clenbuterol
A primary application of 4'-Amino-3',5'-dichloroacetophenone is in the synthesis of the β2-adrenergic agonist, Clenbuterol.[6] The synthesis involves a bromination of the acetyl group followed by substitution with tert-butylamine (B42293) and subsequent reduction of the ketone.
Caption: Synthetic pathway to Clenbuterol.
Synthesis of Chalcones
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are known for their broad range of biological activities. 4'-Amino-3',5'-dichloroacetophenone can serve as the ketone component in the Claisen-Schmidt condensation to produce dichlorinated amino chalcones.
Caption: Chalcone synthesis workflow.
The following is a general procedure for the synthesis of chalcones from 4'-aminoacetophenone derivatives.[4]
Dissolve equimolar amounts of 4'-Amino-3',5'-dichloroacetophenone and the desired aromatic aldehyde in a minimal amount of ethanol.
Slowly add the aqueous KOH solution to the mixture.
Stir the reaction mixture at room temperature. The reaction time can vary depending on the substrates.
Pour the reaction mixture into crushed ice.
If a precipitate does not form, acidify the mixture with dilute HCl.
Filter the solid product, wash with water, and dry.
Purify the crude product by recrystallization or column chromatography.
Yields: Yields for chalcone synthesis can be variable, typically ranging from low to good.
Biological Significance and Signaling Pathways
While 4'-Amino-3',5'-dichloroacetophenone is primarily utilized as a synthetic intermediate, its derivatives, particularly chalcones, have been reported to possess various biological activities, including anti-inflammatory and antimicrobial properties.[4] However, the direct interaction of 4'-Amino-3',5'-dichloroacetophenone with specific cellular signaling pathways has not been extensively documented in the available literature.
The biological effects of its more complex derivatives, such as Clenbuterol, are well-established. Clenbuterol functions as a β2-adrenergic agonist. This action involves binding to β2-adrenergic receptors, which are G-protein coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of the drug, such as bronchodilation.
Caption: Clenbuterol's signaling pathway.
Conclusion
4'-Amino-3',5'-dichloroacetophenone is a valuable and versatile building block in organic synthesis. Its utility is demonstrated in the straightforward synthesis of important pharmaceutical compounds like Clenbuterol and in the preparation of diverse molecular scaffolds such as chalcones. The synthetic protocols provided herein offer a practical guide for researchers in the fields of medicinal chemistry, drug discovery, and materials science to utilize this important intermediate in the development of novel molecules with a wide range of potential applications. Further investigation into the direct biological activities and potential cellular targets of 4'-Amino-3',5'-dichloroacetophenone itself may reveal new avenues for its application.
An In-depth Technical Guide to 4'-Amino-3',5'-dichloroacetophenone: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4'-Amino-3',5'-dichloroacetophenone, a key chemical intermediate in the pharmaceutical an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Amino-3',5'-dichloroacetophenone, a key chemical intermediate in the pharmaceutical and chemical industries. The document details its chemical and physical properties, historical context, and various methods of synthesis. Emphasis is placed on detailed experimental protocols and the presentation of quantitative data in structured tables. Furthermore, a visual representation of the primary synthesis workflow is provided to aid in the understanding of the manufacturing process. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.
Introduction
4'-Amino-3',5'-dichloroacetophenone, with the CAS number 37148-48-4, is a substituted aromatic ketone that has garnered significant attention as a versatile building block in organic synthesis.[1][2] Its structure, featuring an acetophenone (B1666503) core with amino and dichloro functional groups, makes it a valuable precursor for the synthesis of a variety of more complex molecules.[1] This compound is primarily recognized for its role as a key intermediate in the production of several active pharmaceutical ingredients (APIs), most notably Clenbuterol, a bronchodilator.[3] It also finds applications in the synthesis of other pharmaceuticals, such as aceclofenac (B1665411) and diclofenac, as well as in the manufacturing of agrochemicals and dyes.[3] The compound typically appears as a white to light yellow crystalline powder.[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of 4'-Amino-3',5'-dichloroacetophenone is presented in Table 1. This data is essential for its handling, storage, and application in various chemical reactions. The compound is sparingly soluble in water but shows good solubility in several organic solvents.[5]
Table 1: Physicochemical Properties of 4'-Amino-3',5'-dichloroacetophenone
While a singular "discovery" paper for 4'-Amino-3',5'-dichloroacetophenone is not readily apparent in the surveyed literature, its emergence is closely tied to the development of pharmaceuticals containing the 1-(amino-dihalo-phenyl)-2-amino-ethane and -ethanol scaffold. A key early reference is a 1970 patent (U.S. Patent 3,536,712) which describes the synthesis and utility of such compounds as bronchodilators and for enhancing blood circulation.[6] This patent discloses the halogenation of aminoketones to produce dihalo-acetophenone intermediates, setting a precedent for the synthesis of compounds like 4'-Amino-3',5'-dichloroacetophenone.[6]
Subsequent patents, such as U.S. Patent 4,906,781 issued in 1990, provide more detailed methods for the preparation of related dichloroacetophenone derivatives, indicating the growing importance of this class of compounds as pharmaceutical intermediates.[1] The assignment of the CAS number 37148-48-4 marks its formal registration as a distinct chemical entity.
Synthesis
The most common and industrially significant method for the synthesis of 4'-Amino-3',5'-dichloroacetophenone is the electrophilic chlorination of 4-aminoacetophenone.[1][3] This reaction takes advantage of the activating and ortho-, para-directing effects of the amino group on the aromatic ring.
General Synthesis Workflow
The general workflow for the synthesis of 4'-Amino-3',5'-dichloroacetophenone from 4-aminoacetophenone is depicted in the following diagram:
Caption: Synthesis workflow for 4'-Amino-3',5'-dichloroacetophenone.
Detailed Experimental Protocols
Several variations of the chlorination reaction have been reported. Below are detailed protocols from the literature.
Protocol 1: Chlorination with Chlorine in Acetic Acid
This is a widely cited method for the preparation of 4'-Amino-3',5'-dichloroacetophenone.[1][3]
Materials:
4-aminoacetophenone
Glacial acetic acid (80%)
Chlorine gas
Ice
Ethanol (for recrystallization)
Procedure:
Dissolve 4-aminoacetophenone in 80% acetic acid in a suitable reaction vessel with stirring.
Prepare a solution of chlorine gas in glacial acetic acid.
Cool the solution of 4-aminoacetophenone to 5°C.
Rapidly add the chlorine-containing glacial acetic acid solution to the cooled 4-aminoacetophenone solution.
Immediately after the addition is complete, pour the reaction mixture into ice water to precipitate the crude product.
Filter the precipitate and wash with water to obtain the crude 4'-Amino-3',5'-dichloroacetophenone.
Recrystallize the crude product from ethanol to yield the pure compound.
Protocol 2: High-Yield Synthesis
A variation of the chlorination method has been reported to produce a high yield and purity of the final product.
Reported Yield: 88.6%
Purity (by HPLC): 99.5%
While the specific proprietary details of this high-yield synthesis are not fully disclosed in the public domain, it likely involves optimization of reaction conditions such as temperature, reaction time, and the molar ratio of reactants.
Alternative Synthesis Route
Another approach involves the use of trichloroisocyanuric acid as the chlorinating agent, which can be a more convenient and safer alternative to gaseous chlorine in a laboratory setting.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data from various synthesis experiments.
Table 2: Summary of Synthesis Data for 4'-Amino-3',5'-dichloroacetophenone
Characteristic peaks for N-H stretching, C=O stretching, and C-Cl stretching are expected.
Mass Spectrometry (MS)
The molecular ion peak [M]⁺ is expected at m/z 203/205/207 due to the presence of two chlorine isotopes.
Applications in Drug Development
The primary application of 4'-Amino-3',5'-dichloroacetophenone is as a crucial intermediate in the synthesis of various pharmaceuticals.
Synthesis of Clenbuterol
Clenbuterol is a well-known β2-adrenergic agonist used as a bronchodilator for treating asthma in some countries, and also illicitly as a performance-enhancing drug. The synthesis of Clenbuterol heavily relies on 4'-Amino-3',5'-dichloroacetophenone as the starting material. The general synthetic route involves the bromination of the acetyl group of 4'-Amino-3',5'-dichloroacetophenone, followed by reaction with tert-butylamine (B42293) and subsequent reduction of the ketone.
Synthesis of NSAIDs
4'-Amino-3',5'-dichloroacetophenone also serves as a precursor in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs) such as aceclofenac and diclofenac.
Other Applications
Beyond pharmaceuticals, this compound is utilized in the synthesis of various agrochemicals, including pesticides and herbicides, and as a reagent in the preparation of certain dyes and pigments.[1] It has also been noted to possess some antibacterial and antifungal properties.[1]
Safety and Handling
4'-Amino-3',5'-dichloroacetophenone is classified as an irritant, causing skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
4'-Amino-3',5'-dichloroacetophenone is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its synthesis, primarily through the chlorination of 4-aminoacetophenone, is a well-established process. This guide has provided a detailed overview of its discovery, synthesis, properties, and applications, with a focus on providing actionable information for researchers and professionals in the field of drug development and chemical synthesis. The structured presentation of quantitative data and experimental protocols aims to facilitate a deeper understanding and practical application of the knowledge surrounding this versatile compound.
Application Notes and Protocols for the Synthesis of 4'-Amino-3',5'-dichloroacetophenone
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 4'-Amino-3',5'-dichloroacetophenone, a key intermediate in the production of variou...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4'-Amino-3',5'-dichloroacetophenone, a key intermediate in the production of various pharmaceuticals, including the antitussive and antiasthmatic drug Clenbuterol.[1][2][3] The synthesis involves the selective dichlorination of 4-aminoacetophenone. This application note outlines the necessary reagents, equipment, and a step-by-step procedure for this chlorination reaction, along with purification methods and characterization data. The information is intended to guide researchers in the safe and efficient laboratory-scale synthesis of this compound.
Introduction
4'-Amino-3',5'-dichloroacetophenone (CAS No. 37148-48-4) is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1][4] Its structure, featuring an acetophenone (B1666503) core with amino and dichloro functional groups, makes it a versatile precursor for more complex molecules. The most common synthetic route to this compound is the direct chlorination of 4-aminoacetophenone.[1][5] This process requires careful control of reaction conditions to achieve selective dichlorination at the positions ortho to the amino group while minimizing the formation of byproducts. Alternative chlorinating agents such as trichloroisocyanuric acid and iodobenzene (B50100) dichloride have also been explored to improve selectivity and yield.[1][6][7]
Physicochemical Data
A summary of the key physicochemical properties of 4'-Amino-3',5'-dichloroacetophenone is presented in the table below for easy reference.
The synthesis of 4'-Amino-3',5'-dichloroacetophenone from 4-aminoacetophenone is achieved through an electrophilic aromatic substitution reaction. The amino group directs the incoming chlorine atoms to the ortho positions (3' and 5').
Application Notes and Protocols for the Chlorination of 4'-Aminoacetophenone to Produce 4'-Amino-3',5'-dichloroacetophenone
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for various methods of synthesizing 4'-Amino-3',5'-dichloroacetophenone, a key intermediate in the produc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various methods of synthesizing 4'-Amino-3',5'-dichloroacetophenone, a key intermediate in the production of various pharmaceuticals. The document includes a comparative analysis of different chlorination strategies, experimental procedures, and visual workflows to aid in the selection and implementation of the most suitable method for your research and development needs.
Introduction
4'-Amino-3',5'-dichloroacetophenone is a crucial building block in organic synthesis, notably utilized in the preparation of active pharmaceutical ingredients. The regioselective dichlorination of the starting material, 4'-aminoacetophenone (B505616), at the 3' and 5' positions is a critical transformation. This document outlines and compares several methods to achieve this synthesis, focusing on reaction conditions, yields, and purity.
Comparative Analysis of Chlorination Methods
The selection of a chlorination method depends on various factors, including available equipment, scale of the reaction, and desired purity of the final product. Below is a summary of quantitative data for different approaches to synthesizing 4'-Amino-3',5'-dichloroacetophenone.
Method
Chlorinating Agent
Solvent
Reaction Time
Temperature (°C)
Yield (%)
Purity (%)
Starting Material
Method 1
Chlorine Gas (Cl₂)
Glacial Acetic Acid
Not Specified
15
52
Not Specified
4'-Aminoacetophenone
Method 2
Trichloroisocyanuric Acid (TCCA)
Solvent-Free (Milling)
0.5 hours
Room Temperature
Not Specified
Not Specified
4'-Aminoacetophenone
Method 3 (Alternative Route)
Acetyl Chloride
Chloroform
6 hours
0 - 20
88.6
99.5
2,6-Dichloroaniline
Method 1: Chlorination with Chlorine Gas in Glacial Acetic Acid
This is a widely cited method for the dichlorination of 4'-aminoacetophenone. The amino group activates the aromatic ring, directing the electrophilic substitution to the ortho positions.
Experimental Protocol
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer (KPG type) and a dropping funnel, dissolve 11 g (81.4 mmol) of 4'-aminoacetophenone in 140 ml of glacial acetic acid.[1]
Preparation of Chlorinating Agent: In a separate 250 ml two-necked flask with a gas inlet tube, dissolve 11 g of chlorine gas in 140 ml of glacial acetic acid.[1]
Chlorination Reaction: Cool the solution of 4'-aminoacetophenone to 15 °C.[1] Rapidly add the chlorine-containing glacial acetic acid solution to the stirred 4'-aminoacetophenone solution while maintaining cooling.[1]
Work-up and Purification: Immediately after the addition is complete, pour the reaction mixture into 0.55 liters of ice water to precipitate the product.[1] Filter the white precipitate and wash it with water.[2] Recrystallize the crude product from ethanol (B145695) to obtain the finished 4'-Amino-3',5'-dichloroacetophenone.[1][2] The reported yield for this method is 52%.[1]
Application Note and Protocol for the Purification of 4'-Amino-3',5'-dichloroacetophenone by Recrystallization
For Researchers, Scientists, and Drug Development Professionals Introduction 4'-Amino-3',5'-dichloroacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds, including the bronchodilator Cl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Amino-3',5'-dichloroacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds, including the bronchodilator Clenbuterol.[1] Its purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and to minimize impurities in the final drug product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of 4'-Amino-3',5'-dichloroacetophenone from a crude mixture using ethanol (B145695) as the solvent.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4'-Amino-3',5'-dichloroacetophenone is presented in Table 1. This data is essential for understanding the behavior of the compound during the recrystallization process.
Insoluble in cold water, slightly soluble in hot water. Soluble in organic solvents like ethanol and ether.[1][2]
Recrystallization Protocol
This protocol outlines the step-by-step procedure for the purification of 4'-Amino-3',5'-dichloroacetophenone by recrystallization from ethanol. The process leverages the principle of differential solubility of the compound and its impurities in the chosen solvent at different temperatures.
Materials and Equipment
Crude 4'-Amino-3',5'-dichloroacetophenone
Ethanol (95% or absolute)
Erlenmeyer flasks
Heating mantle or hot plate
Magnetic stirrer and stir bar
Buchner funnel and filter flask
Filter paper
Ice bath
Spatula
Drying oven or vacuum desiccator
Experimental Procedure
Dissolution:
Place the crude 4'-Amino-3',5'-dichloroacetophenone into an Erlenmeyer flask of an appropriate size.
Add a minimal amount of ethanol to the flask, just enough to wet the solid.
Gently heat the mixture to the boiling point of ethanol (approximately 78 °C) while stirring continuously with a magnetic stir bar.
Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
Hot Filtration (Optional):
If insoluble impurities are observed in the hot solution, perform a hot filtration.
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper.
Quickly pour the hot solution through the fluted filter paper to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.
Crystallization:
Allow the hot, clear filtrate to cool down slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.
Isolation and Washing:
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Use a minimal amount of cold solvent to avoid significant loss of the product.
Drying:
Carefully transfer the purified crystals from the filter paper to a watch glass or a drying dish.
Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
Quantitative Data
The efficiency of the recrystallization process is evaluated based on the recovery yield and the improvement in purity. The following table provides illustrative data that could be expected from a typical recrystallization of 4'-Amino-3',5'-dichloroacetophenone.
Parameter
Illustrative Value
Method of Analysis
Initial Purity (Crude)
~90%
High-Performance Liquid Chromatography (HPLC)
Final Purity (Recrystallized)
>99%
High-Performance Liquid Chromatography (HPLC)
Recovery Yield
80-90%
Gravimetric Analysis
Melting Point (Recrystallized)
162-166 °C
Melting Point Apparatus
Note: The values presented in this table are for illustrative purposes and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the recrystallization protocol for purifying 4'-Amino-3',5'-dichloroacetophenone.
Caption: Workflow of the recrystallization process.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of 4'-Amino-3',5'-dichloroacetophenone by recrystallization. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain a high-purity product, which is essential for subsequent synthetic steps and for ensuring the quality of the final pharmaceutical products. The provided workflow diagram and data table serve as valuable tools for understanding and implementing this purification technique effectively.
Application Notes and Protocols for the Characterization of 4'-Amino-3',5'-dichloroacetophenone
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4'-Amino-3',5'-dichloroacetophenone, a key...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4'-Amino-3',5'-dichloroacetophenone, a key intermediate in pharmaceutical synthesis.[1] Detailed protocols for chromatographic and spectroscopic methods are presented to ensure accurate identification, purity assessment, and structural elucidation.
Chromatographic Analysis
Chromatographic techniques are essential for separating 4'-Amino-3',5'-dichloroacetophenone from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of 4'-Amino-3',5'-dichloroacetophenone. A reversed-phase method is typically employed.
Mobile Phase Preparation: Prepare mobile phase A (HPLC-grade water) and mobile phase B (HPLC-grade acetonitrile). Degas both solvents prior to use.
Standard Solution Preparation: Accurately weigh approximately 10 mg of 4'-Amino-3',5'-dichloroacetophenone reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Prepare a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
Sample Solution Preparation: Prepare the sample to be analyzed at a concentration of approximately 100 µg/mL in the mobile phase.
Instrument Setup and Equilibration: Set up the HPLC system according to the parameters in Table 1. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
Analysis: Inject the standard solutions and the sample solution.
Data Analysis: Identify the peak corresponding to 4'-Amino-3',5'-dichloroacetophenone based on its retention time compared to the standard. Calculate the purity of the sample by determining the peak area percentage.
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including 4'-Amino-3',5'-dichloroacetophenone. Derivatization may be necessary to improve its volatility and chromatographic peak shape.
Table 2: GC-MS Method Parameters
Parameter
Value
GC Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-polydimethylsiloxane)
Carrier Gas
Helium, 1.0 mL/min
Injector Temperature
250 °C
Oven Program
100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent like dichloromethane or acetone.[2]
(Optional) Derivatization: To improve volatility and peak shape, derivatization can be performed. A common method is acylation using an agent like trifluoroacetic anhydride (B1165640) (TFAA). To the sample solution, add an excess of TFAA and a catalyst such as pyridine. Heat the mixture at 60-70°C for 30 minutes. After cooling, the sample is ready for injection.
Instrument Setup: Configure the GC-MS system with the parameters outlined in Table 2.
Analysis: Inject 1 µL of the prepared sample into the GC-MS.
Data Analysis: The resulting mass spectrum should show a molecular ion peak corresponding to 4'-Amino-3',5'-dichloroacetophenone (or its derivative). The fragmentation pattern can be used for structural confirmation.
Application Note: HPLC Analysis for Purity Determination of 4'-Amino-3',5'-dichloroacetophenone
Audience: Researchers, scientists, and drug development professionals. Introduction 4'-Amino-3',5'-dichloroacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds, including the bronchodil...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Amino-3',5'-dichloroacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds, including the bronchodilator Clenbuterol.[1][2] The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4'-Amino-3',5'-dichloroacetophenone purity. The described protocol is designed for accuracy, precision, and reliability in a quality control setting.
Experimental Protocol
A reverse-phase HPLC method was developed to separate 4'-Amino-3',5'-dichloroacetophenone from its potential impurities.
Instrumentation and Materials
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[3]
Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous solution provides optimal separation.
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid or an appropriate buffer salt (e.g., ammonium (B1175870) acetate)
Standard: A well-characterized reference standard of 4'-Amino-3',5'-dichloroacetophenone.
Sample: The batch of 4'-Amino-3',5'-dichloroacetophenone to be analyzed.
Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters for the analysis of 4'-Amino-3',5'-dichloroacetophenone.
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Gradient
60:40
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
Run Time
15 minutes
Preparation of Solutions
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.1% phosphoric acid in water in the specified ratio. For example, for a 60:40 (v/v) mixture, combine 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water. Degas the mobile phase before use.
Standard Solution Preparation: Accurately weigh approximately 10 mg of the 4'-Amino-3',5'-dichloroacetophenone reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to achieve a concentration of 100 µg/mL.
Sample Solution Preparation: Accurately weigh approximately 10 mg of the 4'-Amino-3',5'-dichloroacetophenone sample and dissolve it in a 100 mL volumetric flask with the mobile phase to achieve a concentration of 100 µg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.[4]
Data Presentation
The purity of 4'-Amino-3',5'-dichloroacetophenone is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The results for three different batches are summarized in the table below.
Batch Number
Retention Time (min)
Peak Area
Purity (%)
Batch A
5.2
1254321
99.85
Batch B
5.2
1234567
99.79
Batch C
5.2
1265432
99.91
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of 4'-Amino-3',5'-dichloroacetophenone purity.
Caption: Logical relationship between the analyte, potential impurities, and the HPLC method.
Application Notes and Protocols for the Synthesis of Clenbuterol from 4'-Amino-3',5'-dichloroacetophenone
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and protocol for the synthesis of Clenbuterol (B1669167), a β2-adrenergic agonist, utilizing 4'-Amino-3'...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the synthesis of Clenbuterol (B1669167), a β2-adrenergic agonist, utilizing 4'-Amino-3',5'-dichloroacetophenone as a key intermediate. Clenbuterol is recognized for its use as a bronchodilator in treating respiratory conditions like asthma.[1][2] The protocols outlined below are intended for research and development purposes.
Introduction to Clenbuterol Synthesis
Clenbuterol, chemically known as (RS)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol, is a sympathomimetic amine.[2] Its synthesis from 4'-Amino-3',5'-dichloroacetophenone is a common and effective method. This process typically involves a three-step reaction sequence: α-bromination of the acetophenone, subsequent amination with tert-butylamine (B42293), and finally, reduction of the carbonyl group to yield the final clenbuterol molecule.
Reaction Scheme
The overall synthetic pathway can be summarized as follows:
α-Bromination: 4'-Amino-3',5'-dichloroacetophenone is brominated at the alpha-carbon to form 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone.
Amination: The resulting α-bromo ketone is then reacted with tert-butylamine to yield 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone.
Reduction: The final step involves the reduction of the ketone to a secondary alcohol, affording clenbuterol.
Protocol 1: Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone
This protocol is adapted from a chemoenzymatic synthesis approach.[3]
Dissolve 1.10 g (5.39 mmol) of 1-(4-amino-3,5-dichlorophenyl)ethan-1-one in a mixture of 20 mL of dichloromethane (CH₂Cl₂) and 10 mL of methanol (MeOH).
Under strong agitation at room temperature, add a solution of 0.167 mL (3.23 mmol) of bromine (Br₂) in 6 mL of CH₂Cl₂ at a rate of 40 drops per minute.
Observe the color change from red (bromine) to pale yellow.
Add two additional portions of 0.056 mL (1.09 mmol) of Br₂ as described above.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.
Protocol 2: Synthesis of Clenbuterol from 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone
This protocol is based on a described synthesis method.[4]
In a 250 mL round-bottom flask, dissolve 5.0 g (17.8 mmol) of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone in 50 mL of tetrahydrofuran (THF) and 50 mL of ethanol (CH₃CH₂OH).
Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere.
After 20 minutes, slowly add 3.8 mL (35.6 mmol) of tert-butylamine to the reaction mixture.
Continue the reaction at 0°C for 3 hours, then allow it to proceed at room temperature for 1 hour.
Return the flask to the ice-water bath and slowly add 1.5 g (28 mmol) of potassium borohydride (KBH₄).
After 2 hours, remove the ice bath and add 50 mL of methanol (CH₃OH).
Stir the reaction mixture at room temperature for 16 hours.
Remove the majority of the solvent by rotary evaporation.
Quench the reaction by adding 30 mL of water and extract the product three times with dichloromethane.
Combine the organic phases and dry over anhydrous sodium sulfate.
After filtration, remove the solvent and purify the crude product by column chromatography to obtain clenbuterol.
Note: Yields can vary based on reaction scale and purification efficiency.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for Clenbuterol.
Clenbuterol Signaling Pathway
Clenbuterol functions as a β2-adrenergic agonist.[1] Upon binding to β2-adrenergic receptors, it initiates a signaling cascade.[1] This activation stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP).[1][2] The elevated levels of cAMP then activate protein kinase A (PKA).[1] This pathway ultimately leads to the relaxation of smooth muscle tissues, resulting in bronchodilation.[1]
Application of 4'-Amino-3',5'-dichloroacetophenone in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 4'-Amino-3',5'-dichloroacetophenone is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Amino-3',5'-dichloroacetophenone is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure, featuring an acetophenone (B1666503) core with amino and dichloro substitutions, makes it a versatile precursor for the construction of more complex active pharmaceutical ingredients (APIs).[2] This document provides detailed application notes and experimental protocols for the use of 4'-Amino-3',5'-dichloroacetophenone in the synthesis of pharmaceutical intermediates, with a primary focus on the production of Clenbuterol, a well-known bronchodilator.[3] The synthesis of another drug, the antitussive and antiasthmatic agent gramtin, has also been reported to utilize this intermediate, though detailed synthetic protocols are not as readily available in the public domain.[4]
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of 4'-Amino-3',5'-dichloroacetophenone is provided in the table below.
Safety Precautions: 4'-Amino-3',5'-dichloroacetophenone is classified as a warning-level hazard, causing skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Application in Pharmaceutical Synthesis
The primary application of 4'-Amino-3',5'-dichloroacetophenone in the pharmaceutical industry is as a crucial intermediate in the synthesis of Clenbuterol.[3] The synthesis involves a multi-step process, which is outlined in the experimental protocols below.
Synthesis of 4'-Amino-3',5'-dichloroacetophenone
The starting material itself is typically synthesized via the chlorination of 4-aminoacetophenone.
Caption: Synthesis of 4'-Amino-3',5'-dichloroacetophenone.
In a suitable reaction vessel, dissolve 4-aminoacetophenone (1.0 eq) in 80% acetic acid.
Stir the solution until all the solid has dissolved.
Cool the reaction mixture to 5 °C in an ice bath.
Quickly add a solution of chlorine in glacial acetic acid (prepared separately) to the reaction mixture while maintaining the temperature at 5 °C.
After the addition is complete, immediately pour the reaction mixture into ice water to precipitate the product.
Filter the precipitate and wash it thoroughly with water to obtain the crude product.
Recrystallize the crude product from ethanol to yield pure 4'-Amino-3',5'-dichloroacetophenone.
Reactant
Molar Ratio
Solvent
Temperature
Yield
Purity
4-Aminoacetophenone
1.0
80% Acetic Acid
5 °C
88.6%
99.5% (HPLC)
Acetyl chloride
-
-
0 °C to RT
-
-
Note: An alternative procedure using acetyl chloride and 2,6-dichloroaniline (B118687) has also been reported to yield 4'-Amino-3',5'-dichloroacetophenone with a yield of 88.6% and a purity of 99.5% as determined by HPLC.[3]
Synthesis of Clenbuterol from 4'-Amino-3',5'-dichloroacetophenone
The synthesis of Clenbuterol from 4'-Amino-3',5'-dichloroacetophenone proceeds through a key bromo-intermediate.
Caption: Synthetic pathway of Clenbuterol.
Dissolve 1-(4-amino-3,5-dichlorophenyl)ethan-1-one (1.0 eq) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH).
Add a solution of bromine (Br₂) in CH₂Cl₂ dropwise to the reaction mixture at room temperature with vigorous stirring.
Monitor the reaction by observing the color change from red-brown to pale yellow.
After the initial color change, add two additional portions of the bromine solution.
Confirm the completion of the reaction by Thin Layer Chromatography (TLC).
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the product.
Reactant
Molar Ratio
Solvent
Temperature
4'-Amino-3',5'-dichloroacetophenone
1.0
CH₂Cl₂/MeOH
Room Temperature
Bromine
~0.8
CH₂Cl₂
Room Temperature
Note: The yield for this step was not explicitly stated in the referenced literature.
In a round-bottom flask, dissolve 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and ethanol.
Cool the solution in an ice-water bath and protect the reaction with an inert atmosphere (e.g., N₂).
After 20 minutes of stirring, slowly add tert-butylamine (2.0 eq) to the reaction mixture.
Continue the reaction at 0 °C for 3 hours, followed by 1 hour at room temperature.
Cool the reaction mixture again in an ice-water bath and slowly add potassium borohydride (B1222165) (KBH₄) (1.6 eq).
After 2 hours, remove the ice bath and add methanol (MeOH) to the reaction mixture.
Stir the reaction at room temperature for 16 hours.
Remove the majority of the solvent by rotary evaporation.
Quench the reaction by adding water and extract the product with dichloromethane three times.
Combine the organic layers and dry over anhydrous sodium sulfate.
After filtration, remove the solvent and purify the crude product by column chromatography to obtain Clenbuterol.
Reactant
Molar Ratio
Solvent
Temperature
Time
Yield
1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one
1.0
THF/Ethanol
0 °C to RT
4 h (Amination)
35%
tert-Butylamine
2.0
-
0 °C
-
-
Potassium Borohydride
1.6
THF/Ethanol/Methanol
0 °C to RT
18 h (Reduction)
-
Mechanism of Action: Clenbuterol Signaling Pathway
Clenbuterol is a β2-adrenergic agonist.[7] It exerts its therapeutic effects by binding to and activating β2-adrenergic receptors, primarily in the smooth muscle cells of the bronchioles.[7] This activation triggers a downstream signaling cascade that ultimately leads to bronchodilation.
Caption: Clenbuterol's mechanism of action.
The binding of Clenbuterol to the β2-adrenergic receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The increased intracellular levels of cAMP then activate Protein Kinase A (PKA), which through a series of downstream phosphorylation events, leads to the relaxation of the bronchial smooth muscle, resulting in bronchodilation and relief from asthma symptoms.[7]
Conclusion
4'-Amino-3',5'-dichloroacetophenone is a valuable and versatile intermediate in pharmaceutical synthesis. Its primary and well-documented application is in the multi-step synthesis of the bronchodilator Clenbuterol. The experimental protocols provided herein offer a detailed guide for researchers and scientists working in drug development. While its use in the synthesis of the antitussive and antiasthmatic drug gramtin is also noted, further research is required to elucidate the specific synthetic pathway and obtain detailed experimental data for this application. The provided information on the synthesis and mechanism of action of Clenbuterol highlights the importance of 4'-Amino-3',5'-dichloroacetophenone as a key starting material in the production of clinically relevant pharmaceuticals.
Application Notes and Protocols: The Role of 4'-Amino-3',5'-dichloroacetophenone in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 4'-Amino-3',5'-dichloroacetophenone is a versatile chemical intermediate with the CAS number 37148-48-4.[1] This compound, a derivative of acet...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Amino-3',5'-dichloroacetophenone is a versatile chemical intermediate with the CAS number 37148-48-4.[1] This compound, a derivative of acetophenone, serves as a crucial building block in the synthesis of various organic molecules. While it has established applications in the pharmaceutical industry, particularly in the synthesis of bronchodilators, its utility extends to the agrochemical sector. This document provides an overview of its application in the synthesis of potential agrochemical agents, focusing on a class of ethanolamine (B43304) derivatives with documented physiological activity.
Synthesis of Bioactive Ethanolamine Derivatives
A key application of 4'-Amino-3',5'-dichloroacetophenone in the synthesis of biologically active compounds is its conversion to 4-amino-3,5-dihalogeno-phenyl-ethanolamines. These compounds have been noted for their significant physiological properties. The synthetic pathway involves the oxidation of 4'-Amino-3',5'-dichloroacetophenone to a phenyl-glyoxal derivative, which is then reductively aminated to yield the final ethanolamine product.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3,5-dichlorophenylglyoxal Hydrate (B1144303)
This protocol describes the oxidation of 4'-Amino-3',5'-dichloroacetophenone to its corresponding phenylglyoxal (B86788) hydrate.
Materials:
4'-Amino-3',5'-dichloroacetophenone
Selenium Dioxide (SeO₂)
Dioxane
Water
Procedure:
A mixture of 4'-Amino-3',5'-dichloroacetophenone and a molar equivalent of selenium dioxide in a solvent mixture of dioxane and water is prepared.
The reaction mixture is heated under reflux for an extended period.
After the reaction is complete, the mixture is filtered to remove selenium.
The filtrate is then concentrated by evaporation under reduced pressure.
The resulting residue is purified by recrystallization from a suitable solvent, such as a mixture of isopropanol (B130326) and petroleum ether, to yield 4-amino-3,5-dichlorophenylglyoxal hydrate.
Protocol 2: Synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)-ethanol
This protocol details the reductive amination of the phenylglyoxal hydrate with tert-butylamine (B42293) to produce a specific ethanolamine derivative.
4-Amino-3,5-dichlorophenylglyoxal hydrate is dissolved in methanol.
An excess of tert-butylamine is added to the solution.
The mixture is stirred, and sodium borohydride is added portion-wise while maintaining the temperature below 30°C.
The reaction is stirred at room temperature until completion.
The solvent is removed by evaporation under reduced pressure.
The residue is taken up in water and extracted with ethyl acetate.
The organic extracts are combined, dried over a suitable drying agent (e.g., sodium sulfate), and the solvent is evaporated.
The crude product is purified by recrystallization from a solvent such as isopropanol to yield 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)-ethanol.
Quantitative Data
The following table summarizes the yield for the synthesis of a key intermediate as described in the literature.
Product
Starting Material
Reagents
Yield
Reference
4-amino-3,5-dichlorophenylglyoxal hydrate
4'-Amino-3',5'-dichloroacetophenone
Selenium dioxide, Dioxane/Water
75%
CA1041545A
Logical Relationships in Synthesis
The synthesis of the bioactive ethanolamine derivatives from 4'-Amino-3',5'-dichloroacetophenone follows a clear logical progression.
Caption: Synthetic workflow from the starting material to the final ethanolamine product.
Potential Agrochemical Applications
While the primary cited activities for the synthesized ethanolamines are pharmaceutical, the structural motifs present in these molecules are also found in various agrochemicals. The presence of a dichlorinated aniline (B41778) moiety is a common feature in many pesticides. Further screening of these and related derivatives for insecticidal, fungicidal, or herbicidal properties could be a promising area of research.
Signaling Pathways and Mechanism of Action
The specific signaling pathways in agrochemical targets for ethanolamine derivatives derived from 4'-Amino-3',5'-dichloroacetophenone are not yet elucidated in the public domain. However, many insecticides target the nervous system of insects. For instance, some classes of insecticides act on receptors such as the octopamine (B1677172) receptor or interfere with neurotransmitter synthesis or signaling. Given the structural similarities of the synthesized ethanolamines to known biogenic amines, it is plausible that their mode of action could involve interference with insect neurotransmission.
A hypothetical signaling pathway disruption is illustrated below.
Caption: A hypothesized mechanism of action for ethanolamine derivatives targeting an insect biogenic amine receptor.
Conclusion
4'-Amino-3',5'-dichloroacetophenone is a valuable starting material for the synthesis of a variety of organic compounds. Its use in the preparation of ethanolamine derivatives opens avenues for the exploration of new agrochemicals. The protocols and data presented here provide a foundation for researchers to further investigate the potential of these and similar compounds in the development of novel crop protection agents. Further structure-activity relationship studies and biological screening are warranted to fully elucidate their potential in agriculture.
Application Notes and Protocols: 4'-Amino-3',5'-dichloroacetophenone as a Precursor for Dye and Pigment Production
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 4'-Amino-3',5'-dichloroacetophenone as a versatile precursor for the synthesis of azo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4'-Amino-3',5'-dichloroacetophenone as a versatile precursor for the synthesis of azo dyes and pigments. The protocols and data presented are designed to guide researchers in the development of novel chromophores with potential applications in various fields, including textiles, coatings, and diagnostics.
Introduction
4'-Amino-3',5'-dichloroacetophenone is a substituted aromatic amine that serves as a valuable building block in organic synthesis.[1][2] Its chemical structure, featuring a reactive amino group and two chlorine atoms on the phenyl ring, makes it an excellent candidate for the synthesis of azo dyes. The presence of the dichloro-substituents can enhance the stability and lightfastness of the resulting dyes.[3][4] The acetyl group offers a potential site for further chemical modification. This document outlines the fundamental principles and provides a detailed protocol for the synthesis of an exemplary azo dye using 4'-Amino-3',5'-dichloroacetophenone as the diazo component.
Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[5][6] The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component.[3][6][7]
Key Applications and Advantages
The use of 4'-Amino-3',5'-dichloroacetophenone as a precursor for dye synthesis offers several potential advantages:
Enhanced Stability: The electron-withdrawing nature of the chlorine atoms can increase the stability of the final dye molecule, potentially leading to improved lightfastness and resistance to chemical degradation.[3]
Color Modification: The substituents on the aromatic ring of the diazo component play a crucial role in determining the final color of the dye. The dichloro substitution is expected to impart specific chromophoric properties.
Versatility: The amino group can be readily diazotized and coupled with a wide variety of coupling components, allowing for the synthesis of a broad palette of colors.
Functional Handle: The acetophenone (B1666503) moiety provides a functional group that can be further modified to fine-tune the properties of the dye, such as solubility or binding affinity to substrates.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of a representative azo dye (AD-1) from 4'-Amino-3',5'-dichloroacetophenone and N,N-dimethylaniline.
Step 1: Diazotization of 4'-Amino-3',5'-dichloroacetophenone
In a 250 mL beaker, dissolve 2.04 g (0.01 mol) of 4'-Amino-3',5'-dichloroacetophenone in a mixture of 10 mL of distilled water and 5 mL of concentrated hydrochloric acid. Stir the mixture until a clear solution is obtained. Gentle warming may be necessary.
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water and cool it to 0-5 °C.
Slowly add the cold sodium nitrite solution dropwise to the stirred solution of the amine hydrochloride over a period of 15-20 minutes, ensuring the temperature remains between 0-5 °C.
After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes. The formation of the diazonium salt can be confirmed by a positive reaction with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
Step 2: Azo Coupling Reaction
In a 500 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 5 mL of 2M hydrochloric acid.
Cool this solution to 0-5 °C in an ice bath.
Slowly add the previously prepared cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring.
Maintain the temperature at 0-5 °C and continue stirring. A colored precipitate should start to form.
After the addition is complete, continue to stir the reaction mixture for 1-2 hours in the ice bath.
Slowly add a saturated solution of sodium acetate to adjust the pH of the mixture to 4-5. This will promote the coupling reaction and complete the precipitation of the dye.
Continue stirring for another 30 minutes.
Step 3: Isolation and Purification of the Azo Dye (AD-1)
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
Wash the filter cake with a generous amount of cold distilled water to remove any unreacted salts and acids.
Recrystallize the crude dye from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Determine the yield and melting point of the final product.
Characterize the synthesized dye using spectroscopic methods (UV-Vis, FT-IR, and NMR).
Data Presentation
The following table summarizes the expected quantitative data for the synthesized azo dye (AD-1). This data is hypothetical and based on typical results for similar azo dyes reported in the literature.[3][4]
Caption: Synthesis of Azo Dye (AD-1) from 4'-Amino-3',5'-dichloroacetophenone.
Experimental Workflow
Caption: General experimental workflow for azo dye synthesis.
Conclusion
4'-Amino-3',5'-dichloroacetophenone is a promising precursor for the synthesis of a variety of azo dyes and pigments. The presence of dichloro substituents is anticipated to confer desirable properties such as enhanced stability and specific color characteristics to the final products. The provided protocol offers a reliable starting point for researchers to explore the synthesis of novel chromophores based on this versatile intermediate. Further research can focus on varying the coupling components to generate a library of dyes with diverse colors and properties, and to evaluate their performance in relevant applications.
Application Notes and Protocols for the N-alkylation of 4'-Amino-3',5'-dichloroacetophenone
For Researchers, Scientists, and Drug Development Professionals Introduction 4'-Amino-3',5'-dichloroacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Amino-3',5'-dichloroacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to β2-agonists like Clenbuterol.[1] The N-alkylation of this compound is a critical step in the derivatization and development of new chemical entities. This document provides detailed experimental procedures for the N-alkylation of 4'-Amino-3',5'-dichloroacetophenone via three common and effective methodologies: Reductive Amination, Direct Alkylation with Alcohols (Borrowing Hydrogen Catalysis), and Classical Nucleophilic Substitution.
These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, offering a starting point for reaction optimization and the synthesis of novel derivatives.
Experimental Methodologies
The choice of N-alkylation strategy depends on several factors, including the nature of the desired alkyl group, the availability of starting materials, and the desired scale of the reaction. Below are detailed protocols for three robust methods.
Protocol 1: Reductive Amination
Reductive amination is a versatile and widely employed method for the formation of carbon-nitrogen bonds. It proceeds through the in situ formation of an imine from the reaction of an amine with a carbonyl compound (aldehyde or ketone), which is then reduced to the corresponding N-alkylated amine.[2][3]
General Reaction Scheme:
Materials:
4'-Amino-3',5'-dichloroacetophenone
Aldehyde or Ketone (e.g., Benzaldehyde, Isobutyraldehyde)
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
To a stirred solution of 4'-Amino-3',5'-dichloroacetophenone (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde or ketone (1.1-1.2 eq).
Add a catalytic amount of acetic acid (0.1 eq).
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Data Summary: Reductive Amination
Entry
Aldehyde/Ketone
Reducing Agent
Solvent
Time (h)
Yield (%)
1
Benzaldehyde
NaBH(OAc)₃
DCE
12
Data not available in search results
2
Isobutyraldehyde
NaBH(OAc)₃
DCE
16
Data not available in search results
3
Acetone
NaBH₃CN
THF
24
Data not available in search results
Note: Specific yield data for the reductive amination of 4'-Amino-3',5'-dichloroacetophenone was not found in the provided search results. The conditions are based on general procedures for anilines.
Figure 1. Workflow for Reductive Amination.
Protocol 2: Direct N-Alkylation with Alcohols (Borrowing Hydrogen)
This environmentally friendly method utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. The reaction proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. Water is the only byproduct.
General Reaction Scheme:
Materials:
4'-Amino-3',5'-dichloroacetophenone
Alcohol (e.g., Benzyl alcohol, Ethanol)
Transition Metal Catalyst (e.g., Pd/C, Ru-complex)
Base (e.g., KOtBu, Cs₂CO₃)
Toluene or Dioxane
Celite
Organic solvent for extraction (e.g., Ethyl Acetate)
In a reaction vessel, combine 4'-Amino-3',5'-dichloroacetophenone (1.0 eq), the alcohol (1.2-1.5 eq), the catalyst (1-5 mol%), and the base (1.0-2.0 eq).
Add the solvent (Toluene or Dioxane) to achieve a concentration of 0.1-0.5 M.
Seal the vessel and heat the reaction mixture to the specified temperature (typically 100-140 °C).
Monitor the reaction by TLC or GC-MS until completion.
Cool the reaction mixture to room temperature and dilute with an organic solvent.
Filter the mixture through a pad of celite to remove the catalyst.
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Data Summary: Direct N-Alkylation with Alcohols
Entry
Alcohol
Catalyst
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Benzyl alcohol
Pd/C
KOtBu
Toluene
120
24
Data not available
2
Ethanol
Ru-machi-P
KOtBu
Dioxane
100
18
Data not available
3
1-Butanol
Fe(acac)₃
KOtBu
Toluene
130
24
Data not available
Note: Specific yield data for the direct N-alkylation of 4'-Amino-3',5'-dichloroacetophenone was not found in the provided search results. The conditions are based on general procedures for anilines.
Figure 2. Workflow for Direct N-Alkylation with Alcohols.
Protocol 3: Classical Nucleophilic Substitution
This straightforward method involves the reaction of the amine with an alkyl halide. While simple, it can be prone to over-alkylation, and thus requires careful control of stoichiometry and reaction conditions.
General Reaction Scheme:
Materials:
4'-Amino-3',5'-dichloroacetophenone
Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide)
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)
Solvent (e.g., Acetonitrile, DMF, or Acetone)
Organic solvent for extraction (e.g., Ethyl Acetate)
Water
Brine
Anhydrous Sodium Sulfate
Silica gel for column chromatography
Procedure:
To a solution of 4'-Amino-3',5'-dichloroacetophenone (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
Add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.
Heat the reaction mixture to the appropriate temperature (can range from room temperature to reflux) and stir until the starting material is consumed, as monitored by TLC.
Cool the reaction to room temperature and filter off any inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in an organic solvent and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by silica gel column chromatography.
Data Summary: Nucleophilic Substitution
Entry
Alkyl Halide
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Benzyl bromide
K₂CO₃
Acetonitrile
80
8
Data not available
2
Ethyl iodide
Cs₂CO₃
DMF
60
12
Data not available
3
Isopropyl bromide
Et₃N
Acetone
Reflux
24
Data not available
Note: Specific yield data for the nucleophilic substitution of 4'-Amino-3',5'-dichloroacetophenone was not found in the provided search results. The conditions are based on general procedures for anilines.
Figure 3. Workflow for Nucleophilic Substitution.
Conclusion
The N-alkylation of 4'-Amino-3',5'-dichloroacetophenone can be successfully achieved through various synthetic methodologies. Reductive amination offers a versatile route for a wide range of alkyl groups derived from aldehydes and ketones. Direct alkylation with alcohols provides a green and atom-economical alternative. Classical nucleophilic substitution with alkyl halides remains a straightforward and effective method. The choice of the optimal procedure will be dictated by the specific synthetic goals and available resources. The protocols and data presented herein provide a solid foundation for further exploration and optimization of these important transformations in the field of drug discovery and development.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4'-Amino-3',5'-dichloroacetophenone
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-ca...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and vinyl-aryl scaffolds. These structural motifs are prevalent in a vast array of biologically active molecules, making the Suzuki coupling indispensable in drug discovery and development. 4'-Amino-3',5'-dichloroacetophenone is a valuable building block in medicinal chemistry, possessing two reactive chlorine atoms that can serve as handles for palladium-catalyzed cross-coupling reactions. The presence of the amino and acetyl groups offers further opportunities for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.
These application notes provide a generalized protocol for the Suzuki coupling reaction of 4'-Amino-3',5'-dichloroacetophenone with various aryl- and heteroarylboronic acids. As specific literature for this exact substrate is limited, the provided methodologies are based on established procedures for structurally similar polychlorinated anilines and haloacetophenones. Optimization of the described conditions may be necessary for specific coupling partners.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the 4'-Amino-3',5'-dichloroacetophenone.
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions
The successful execution of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging substrates such as dichlorinated anilines, the use of specialized phosphine (B1218219) ligands is often crucial. Below is a summary of typical conditions that can be applied to the Suzuki coupling of 4'-Amino-3',5'-dichloroacetophenone.
Parameter
Recommended Conditions
Notes
Palladium Source
Pd(OAc)₂, Pd₂(dba)₃
These are common Pd(II) and Pd(0) precatalysts.
Ligand
SPhos, XPhos, P(t-Bu)₃, PPh₃
Buchwald-type ligands (SPhos, XPhos) are often effective for coupling aryl chlorides.
Base
K₃PO₄, K₂CO₃, Cs₂CO₃
The choice of base can significantly impact the reaction rate and yield.
Solvent
1,4-Dioxane, Toluene, DMF, THF/H₂O
Anhydrous solvents are typically used, often with the addition of water to aid in the dissolution of the base.
Temperature
80 - 120 °C
Higher temperatures are often required for the activation of aryl chlorides.
Equivalents of Boronic Acid
1.1 - 1.5
A slight excess of the boronic acid is generally used to ensure complete consumption of the aryl halide.
Catalyst Loading
1 - 5 mol%
The catalyst loading should be optimized to balance reaction efficiency and cost.
Experimental Protocols
This protocol provides a general starting point for the mono-arylation of 4'-Amino-3',5'-dichloroacetophenone. The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the palladium catalyst.
Materials and Reagents
4'-Amino-3',5'-dichloroacetophenone
Arylboronic acid (1.2 equivalents)
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
Phosphine ligand (e.g., SPhos, 4 mol%)
Base (e.g., K₃PO₄, 2.0 equivalents)
Anhydrous solvent (e.g., 1,4-Dioxane)
Standard laboratory glassware for inert atmosphere reactions
Magnetic stirrer and heating mantle/oil bath
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Reaction Setup
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 4'-Amino-3',5'-dichloroacetophenone (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq), and the ligand (e.g., SPhos, 0.04 eq).
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. A vacuum/backfill cycle is recommended.
Add the degassed, anhydrous solvent (e.g., 1,4-Dioxane) via syringe.
Stir the reaction mixture at room temperature for 5 minutes.
Reaction Execution and Monitoring
Immerse the reaction flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).
Stir the reaction mixture vigorously for the intended duration (typically 4-24 hours).
Monitor the progress of the reaction by TLC or LC-MS by periodically taking small aliquots from the reaction mixture.
Work-up and Purification
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired coupled product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4'-Amino-3',5'-dichloroacetophenone
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 4'-Amino-3',5'-dichloroacetophe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 4'-Amino-3',5'-dichloroacetophenone. This versatile building block is a key intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules.[1] The protocols outlined below are based on established palladium-catalyzed reactions and can be adapted for the synthesis of a diverse range of derivatives.
Introduction
4'-Amino-3',5'-dichloroacetophenone is a readily available starting material, often synthesized by the chlorination of 4-aminoacetophenone.[2] Its structure, featuring two reactive chlorine atoms and an amino group, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions, which form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, are fundamental transformations in modern organic synthesis and drug discovery.[3][4] The ability to selectively functionalize the aryl halide positions opens up a vast chemical space for the generation of novel molecular architectures with potential therapeutic applications.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The general workflow for a palladium-catalyzed cross-coupling reaction involving 4'-Amino-3',5'-dichloroacetophenone is depicted below. The process typically involves the reaction of the aryl halide with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent.
A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester.[5] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[3]
Application Note
The Suzuki-Miyaura coupling of 4'-Amino-3',5'-dichloroacetophenone with various arylboronic acids can be employed to synthesize a library of 4'-amino-3',5'-diarylacetophenone derivatives. These compounds can serve as precursors for more complex molecules with potential biological activities. Given the presence of two chlorine atoms, mono- or di-arylation can potentially be controlled by stoichiometry and reaction conditions. The electron-withdrawing nature of the acetophenone (B1666503) group and the electron-donating amino group can influence the reactivity of the C-Cl bonds.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Reagent
Amount (for 1 mmol scale)
Notes
4'-Amino-3',5'-dichloroacetophenone
204 mg (1.0 mmol)
Starting material.
Arylboronic Acid
1.2 - 2.4 mmol
Use 1.2 eq. for mono-arylation, 2.4 eq. for di-arylation.
To a dry Schlenk flask, add 4'-Amino-3',5'-dichloroacetophenone, the arylboronic acid, and potassium phosphate.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add degassed 1,4-dioxane and water.
Add palladium(II) acetate and SPhos.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted acetophenone.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[6] This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines, which are prevalent in many drug molecules.[2]
Application Note
The Buchwald-Hartwig amination of 4'-Amino-3',5'-dichloroacetophenone with a variety of primary and secondary amines allows for the synthesis of N-aryl and N-heteroaryl derivatives. This reaction provides a direct route to compounds that are difficult to access through traditional methods. The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.[3]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific amines.
Reagent
Amount (for 1 mmol scale)
Notes
4'-Amino-3',5'-dichloroacetophenone
204 mg (1.0 mmol)
Starting material.
Amine
1.2 - 2.4 mmol
Use 1.2 eq. for mono-amination, 2.4 eq. for di-amination.
A suitable phosphine ligand. Other bulky, electron-rich ligands can be used.
Sodium tert-butoxide (NaOtBu)
135 mg (1.4 mmol)
Base. Other strong, non-nucleophilic bases can be used.
Toluene
5 mL
Anhydrous solvent.
Procedure:
To a dry Schlenk flask, add Pd₂(dba)₃ and XPhos.
Evacuate and backfill the flask with an inert gas.
Add anhydrous toluene, 4'-Amino-3',5'-dichloroacetophenone, the amine, and sodium tert-butoxide.
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, and is a key method for the synthesis of arylalkynes.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst, although copper-free conditions have also been developed.[8][9]
Application Note
The Sonogashira coupling of 4'-Amino-3',5'-dichloroacetophenone with various terminal alkynes provides access to a range of alkynyl-substituted acetophenones. These products are valuable intermediates that can undergo further transformations, such as cyclizations, to form heterocyclic scaffolds relevant to drug discovery.
Experimental Protocol (Copper-Free)
This protocol is a general guideline for a copper-free Sonogashira coupling.
Reagent
Amount (for 1 mmol scale)
Notes
4'-Amino-3',5'-dichloroacetophenone
204 mg (1.0 mmol)
Starting material.
Terminal Alkyne
1.2 - 2.4 mmol
Use 1.2 eq. for mono-alkynylation, 2.4 eq. for di-alkynylation.
To a dry Schlenk flask, add 4'-Amino-3',5'-dichloroacetophenone and Pd(PPh₃)₂Cl₂.
Evacuate and backfill the flask with an inert gas.
Add DMF, triethylamine, and the terminal alkyne.
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl halide and an alkene.[10] It is a valuable tool for the synthesis of substituted alkenes.
Application Note
The Heck reaction of 4'-Amino-3',5'-dichloroacetophenone with various alkenes, such as acrylates or styrenes, can be used to introduce vinyl groups onto the aromatic ring. The resulting products can be further functionalized and are of interest in materials science and medicinal chemistry.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific alkenes.
Reagent
Amount (for 1 mmol scale)
Notes
4'-Amino-3',5'-dichloroacetophenone
204 mg (1.0 mmol)
Starting material.
Alkene (e.g., n-Butyl acrylate)
1.5 mmol
Coupling partner.
Palladium(II) Acetate (Pd(OAc)₂)
2.2 mg (0.01 mmol, 1 mol%)
Palladium source.
Tri(o-tolyl)phosphine (P(o-tol)₃)
6.1 mg (0.02 mmol, 2 mol%)
Ligand.
Triethylamine (Et₃N)
0.28 mL (2.0 mmol)
Base.
N,N-Dimethylformamide (DMF)
4 mL
Anhydrous solvent.
Procedure:
To a dry Schlenk flask, add 4'-Amino-3',5'-dichloroacetophenone, Pd(OAc)₂, and P(o-tol)₃.
Evacuate and backfill the flask with an inert gas.
Add anhydrous DMF, triethylamine, and the alkene.
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour into water.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Catalytic Cycles
The catalytic cycles for these palladium-catalyzed cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig) or alkyne coordination/deprotonation (for Sonogashira) or alkene coordination/insertion (for Heck), and reductive elimination.
Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Safety Information
Palladium catalysts and phosphine ligands are often air and moisture sensitive. Handle under an inert atmosphere.
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE).
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The palladium-catalyzed cross-coupling of 4'-Amino-3',5'-dichloroacetophenone provides a versatile platform for the synthesis of a wide array of substituted acetophenone derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions offer reliable and efficient methods for the formation of new C-C and C-N bonds, enabling the rapid diversification of this important pharmaceutical intermediate. The protocols provided herein serve as a starting point for the development of novel compounds for drug discovery and materials science applications. Further optimization of reaction conditions may be necessary to achieve optimal results for specific substrates.
Derivatisierung der Aminogruppe in 4'-Amino-3',5'-dichloracetophenon: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Dokument enthält detaillierte Applikationshinweise und experimentelle Protokolle für die Derivatisierung der primären Aminogruppe von 4'-A...
Author: BenchChem Technical Support Team. Date: December 2025
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument enthält detaillierte Applikationshinweise und experimentelle Protokolle für die Derivatisierung der primären Aminogruppe von 4'-Amino-3',5'-dichloracetophenon. Diese chemische Modifikation ist ein entscheidender Schritt in der Synthese einer Vielzahl von pharmazeutisch wirksamen Verbindungen und chemischen Sonden. Die hier beschriebenen Methoden umfassen N-Acylierung, N-Alkylierung und Sulfonamid-Bildung und bieten einen robusten Ausgangspunkt für die Synthese neuartiger Moleküle.
Einleitung
4'-Amino-3',5'-dichloracetophenon ist ein vielseitiges Ausgangsmaterial in der organischen Synthese. Die Präsenz einer reaktiven primären Aminogruppe, einer Ketogruppe und zweier Chloratome am aromatischen Ring ermöglicht vielfältige chemische Umwandlungen.[1][2] Die Derivatisierung der Aminogruppe ist von besonderem Interesse, da sie die Modulation der physikochemischen Eigenschaften des Moleküls wie Löslichkeit, Lipophilie und Wasserstoffbrückenbindungsfähigkeit ermöglicht. Solche Modifikationen sind in der Medikamentenentwicklung von entscheidender Bedeutung, um die Bioverfügbarkeit und Wirksamkeit von Wirkstoffkandidaten zu optimieren.
Datenpräsentation
Die folgende Tabelle fasst die erwarteten Ergebnisse für verschiedene Derivatisierungsreaktionen von 4'-Amino-3',5'-dichloracetophenon zusammen. Die Daten basieren auf analogen Reaktionen mit substituierten Anilinen und dienen als Richtwerte.
Die folgenden Protokolle sind an etablierte Methoden für die Derivatisierung von aromatischen Aminen angelehnt und wurden für die Anwendung mit 4'-Amino-3',5'-dichloracetophenon modifiziert.
Protokoll 1: N-Acylierung mit einem Säurechlorid
Dieses Protokoll beschreibt die N-Acylierung von 4'-Amino-3',5'-dichloracetophenon unter Verwendung eines Säurechlorids in Gegenwart einer Base.
Materialien:
4'-Amino-3',5'-dichloracetophenon
Säurechlorid (z.B. Acetylchlorid, Benzoylchlorid)
Pyridin oder Triethylamin
Dichlormethan (DCM) oder Tetrahydrofuran (THF)
Gesättigte Natriumbicarbonatlösung
Wasserfreies Magnesiumsulfat
Standard-Glasgeräte für die organische Synthese
Magnetrührer
Vorgehensweise:
Lösen Sie 4'-Amino-3',5'-dichloracetophenon (1,0 Äq.) in trockenem DCM oder THF in einem Rundkolben.
Fügen Sie Pyridin oder Triethylamin (1,2 Äq.) als Base hinzu.
Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.
Fügen Sie das Säurechlorid (1,1 Äq.) tropfenweise unter Rühren hinzu.
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden oder bis die Reaktion durch Dünnschichtchromatographie (DC) als vollständig angezeigt wird.
Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit gesättigter Natriumbicarbonatlösung und Wasser.
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie auf Kieselgel.
Protokoll 2: N-Alkylierung mit einem Alkylhalogenid
Dieses Protokoll beschreibt die mono-N-Alkylierung von 4'-Amino-3',5'-dichloracetophenon mit einem Alkylhalogenid.
Geben Sie 4'-Amino-3',5'-dichloracetophenon (1,0 Äq.), Kaliumcarbonat (2,0 Äq.) und das Alkylhalogenid (1,5 Äq.) in einen Rundkolben.
Fügen Sie Methanol oder Acetonitril als Lösungsmittel hinzu.
Erhitzen Sie die Reaktionsmischung unter Rückfluss und rühren Sie für 12-24 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC.
Kühlen Sie die Mischung auf Raumtemperatur ab und filtrieren Sie die anorganischen Salze ab.
Entfernen Sie das Lösungsmittel aus dem Filtrat im Vakuum.
Lösen Sie den Rückstand in einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat) und waschen Sie ihn mit Wasser.
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.
Protokoll 3: Reduktive Aminierung
Dieses Protokoll beschreibt die Synthese von sekundären Aminen durch reduktive Aminierung von Aldehyden oder Ketonen mit 4'-Amino-3',5'-dichloracetophenon.[5][6]
Materialien:
4'-Amino-3',5'-dichloracetophenon
Aldehyd oder Keton (z.B. Benzaldehyd, Aceton)
Natriumtriacetoxyborhydrid (NaBH(OAc)₃)
1,2-Dichlorethan (DCE)
Essigsäure (optional, als Katalysator für Ketone)
Gesättigte Natriumbicarbonatlösung
Wasserfreies Magnesiumsulfat
Standard-Glasgeräte für die organische Synthese
Magnetrührer
Vorgehensweise:
Lösen Sie 4'-Amino-3',5'-dichloracetophenon (1,0 Äq.) und den Aldehyd oder das Keton (1,1 Äq.) in DCE in einem Rundkolben.
Fügen Sie bei Ketonen eine katalytische Menge Essigsäure hinzu.
Rühren Sie die Mischung bei Raumtemperatur für 30 Minuten, um die Bildung des Imins zu ermöglichen.
Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äq.) portionsweise hinzu.
Rühren Sie die Reaktion bei Raumtemperatur für 4-24 Stunden, bis die Ausgangsmaterialien verbraucht sind (DC-Kontrolle).
Quenchen Sie die Reaktion vorsichtig durch Zugabe von gesättigter Natriumbicarbonatlösung.
Extrahieren Sie die wässrige Phase mehrmals mit DCM.
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.
Protokoll 4: Synthese von Sulfonamiden
Dieses Protokoll beschreibt die Reaktion von 4'-Amino-3',5'-dichloracetophenon mit einem Sulfonylchlorid zur Bildung eines Sulfonamids.[7][8]
Technical Support Center: Synthesis of 4'-Amino-3',5'-dichloroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4'-Amino-3'...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4'-Amino-3',5'-dichloroacetophenone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4'-Amino-3',5'-dichloroacetophenone?
A1: The most widely reported method is the direct chlorination of 4-aminoacetophenone using a chlorinating agent in a suitable solvent, typically glacial acetic acid.[1][2][3] This electrophilic aromatic substitution reaction targets the positions ortho to the activating amino group.
Q2: What are the primary impurities I should expect in this synthesis?
A2: The main impurities are typically the result of incomplete or excessive chlorination. These include the mono-chlorinated intermediate, 4'-Amino-3'-chloroacetophenone, and the over-chlorinated byproduct, 2',4',6'-trichloroaniline.[4] Residual starting material, 4-aminoacetophenone, may also be present.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] A suitable mobile phase, such as petroleum ether/ethyl acetate, will allow for the separation of the starting material, product, and major byproducts, enabling you to determine the optimal reaction time.
Q4: What are the recommended storage conditions for the final product?
A4: 4'-Amino-3',5'-dichloroacetophenone should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[2] The compound can oxidize upon exposure to air, leading to discoloration and potential degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4'-Amino-3',5'-dichloroacetophenone.
Problem 1: Low Yield of the Desired Product
Possible Cause
Suggested Solution
Incomplete Reaction
- Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Stoichiometry of Chlorinating Agent: A slight excess of the chlorinating agent may be necessary to drive the reaction to completion. However, be cautious as a large excess can lead to over-chlorination.
Suboptimal Reaction Temperature
- Maintain Low Temperature: The chlorination reaction is typically carried out at a low temperature (around 5-15 °C) to control the reaction rate and minimize side product formation.[1][2] Ensure your cooling bath is stable throughout the addition of the chlorinating agent.
Poor Quality Reagents or Solvent
- Use Anhydrous Solvent: The presence of water can affect the reactivity of some chlorinating agents. Use dry glacial acetic acid. - Check Purity of Starting Material: Impurities in the 4-aminoacetophenone can lead to side reactions and lower the yield.
Loss of Product During Workup and Purification
- Optimize Precipitation: Ensure complete precipitation of the product by adding the reaction mixture to ice-cold water.[1][2] - Careful Recrystallization: Choose an appropriate solvent for recrystallization (e.g., ethanol) and avoid excessive heating which can lead to product degradation. Minimize the amount of solvent used to maximize recovery.
Problem 2: Presence of Significant Impurities
Impurity
Possible Cause
Suggested Solution
4'-Amino-3'-chloroacetophenone (Mono-chlorinated)
Insufficient Chlorinating Agent or Short Reaction Time
- Increase the molar equivalents of the chlorinating agent slightly. - Prolong the reaction time and monitor closely by TLC.
2',4',6'-Trichloroaniline (Over-chlorinated)
Excess Chlorinating Agent or High Reaction Temperature
- Use a stoichiometric amount or only a slight excess of the chlorinating agent. - Maintain a consistently low reaction temperature during the addition of the chlorinating agent. - A slurry of the crude product in a non-polar solvent like cyclohexane (B81311) can help remove this impurity.[4]
Starting Material (4-Aminoacetophenone)
Incomplete Reaction
- Refer to the solutions for "Incomplete Reaction" under "Low Yield".
Data Presentation
Table 1: Effect of Solvent on the Yield of a Related Dichloroacetophenone Synthesis *
*Note: Data adapted from a patent describing the synthesis of a structurally similar compound, 4'-amino-2-(t-butylamino)-3',5'-dichloroacetophenone, and illustrates the significant impact of the solvent system on reaction yield.[5] While not a direct representation for the title compound, it provides a valuable reference for solvent optimization.
Experimental Protocols
Protocol 1: Chlorination of 4-Aminoacetophenone with Chlorine Gas
This protocol is based on a commonly cited laboratory procedure.[1]
Dissolution of Starting Material: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube, dissolve 11 g (81.4 mmol) of 4-aminoacetophenone in 140 mL of glacial acetic acid.
Cooling: Cool the solution to 15 °C using an ice bath.
Preparation of Chlorine Solution: In a separate flask, dissolve 11 g of chlorine gas in 140 mL of glacial acetic acid.
Addition of Chlorinating Agent: Transfer the chlorine solution to the dropping funnel and add it rapidly to the stirred 4-aminoacetophenone solution while maintaining the temperature at 15 °C.
Precipitation: Immediately after the addition is complete, pour the reaction mixture into 0.55 L of ice-cold water to precipitate the crude product.
Isolation: Filter the white precipitate and wash it with water.
Purification: Recrystallize the crude product from ethanol to obtain pure 4'-Amino-3',5'-dichloroacetophenone. A reported yield for this specific protocol is 52%.[1]
Protocol 2: Chlorination using Trichloroisocyanuric Acid (TCCA)
This protocol describes a solvent-free approach.[1]
Mixing of Reactants: In a 5 mL stainless steel milling jar containing stainless steel balls (3.0 mm diameter), add 4'-Aminoacetophenone (approximately 0.6-1.0 mmol) and an appropriate molar equivalent of trichloroisocyanuric acid.
Grinding: Grind the mixture at a suitable frequency for 30 minutes at room temperature.
Reaction Monitoring: Monitor the reaction progress by TLC (petroleum ether/EtOAc).
Extraction: Transfer the solid residue to a flask and add either petroleum ether or a 30% ethyl acetate/petroleum ether mixture.
Removal of Byproducts: The unreacted trichloroisocyanuric acid and the cyanuric acid byproduct are insoluble and can be removed by filtration.
Isolation: Evaporate the solvent from the filtrate to obtain the product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 4'-Amino-3',5'-dichloroacetophenone.
Caption: Troubleshooting decision tree for 4'-Amino-3',5'-dichloroacetophenone synthesis.
Technical Support Center: Chlorination of 4-aminoacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 4-aminoacetophenone. The...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 4-aminoacetophenone. The following information is designed to help you anticipate and resolve common issues encountered during this synthetic transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the chlorination of 4-aminoacetophenone, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: I have set up my chlorination reaction, but after the specified time, I observe little to no consumption of the 4-aminoacetophenone. What could be the problem?
Answer: Low or no conversion can stem from several factors related to the reagents and reaction conditions.
Inactive Chlorinating Agent: Ensure that your chlorinating agent is fresh and has been stored correctly. Some reagents can decompose over time.
Insufficient Activation: If you are using a milder chlorinating agent like N-chlorosuccinimide (NCS) on a less reactive substrate, a catalyst might be necessary to facilitate the reaction.[1]
Low Reaction Temperature: While lower temperatures are often used to control selectivity, the reaction may be too slow if the temperature is not optimal. Consider a modest increase in temperature while carefully monitoring the reaction progress.
Inappropriate Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Ensure your starting material is sufficiently soluble in the chosen solvent at the reaction temperature.
Issue 2: Formation of Multiple Products (Polychlorination)
Question: My reaction is producing a mixture of mono-, di-, and even tri-chlorinated products, making purification difficult. How can I improve the selectivity for the desired monochlorinated product?
Answer: The strong activating nature of the amino group in 4-aminoacetophenone makes the aromatic ring highly susceptible to multiple chlorinations.[2][3] This is a common challenge.
Choice of Chlorinating Agent: Direct chlorination with chlorine gas is known to produce a mixture of byproducts.[4] Milder and more selective reagents are recommended.
Iodobenzene (B50100) dichloride: This reagent has been shown to be highly effective for the selective monochlorination of 4-aminoacetophenone.[4]
N-chlorosuccinimide (NCS): NCS is a milder alternative to chlorine gas and can provide better selectivity for monochlorination, especially when used with an appropriate catalyst.[1]
Control of Stoichiometry: Use a precise 1:1 molar ratio of the chlorinating agent to 4-aminoacetophenone. Even a slight excess of the chlorinating agent can lead to the formation of polychlorinated byproducts.
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-chlorination.
Protection of the Amino Group: The reactivity of the aromatic ring can be moderated by protecting the amino group, for example, as an acetanilide (B955). This reduces the activating effect and allows for more controlled chlorination.
Issue 3: Presence of Side-Chain Chlorinated Impurities
Question: Besides the desired ring-chlorinated product, I am observing impurities that suggest chlorination has occurred on the acetyl group. How can I avoid this?
Answer: Chlorination at the α-position of the acetyl group is a known side reaction, particularly with certain chlorinating agents.
Reagent Selection: Some chlorinating agents, like sulfuryl chloride, can promote side-chain chlorination.[5] Using a reagent that favors aromatic electrophilic substitution, such as iodobenzene dichloride, can minimize this side reaction.[4]
Reaction Conditions: The conditions for radical chlorination (e.g., UV light, radical initiators) should be avoided if ring chlorination is the desired outcome.
Issue 4: Evidence of Amino Group Oxidation
Question: My reaction mixture has developed a dark color, and I suspect that the amino group is being oxidized. How can I prevent this?
Answer: The amino group is susceptible to oxidation, especially in the presence of strong oxidizing agents or harsh reaction conditions. This can lead to the formation of colored, often polymeric, byproducts.
Use Milder Reagents: Avoid overly aggressive chlorinating agents.
Protect the Amino Group: As with preventing polychlorination, protecting the amino group as an amide can shield it from oxidation.
Control Reaction Temperature: Higher temperatures can increase the rate of oxidation. Maintaining a controlled, lower temperature is advisable.
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the chlorination of 4-aminoacetophenone?
A1: The primary side reactions and their resulting products are:
Polychlorination: Due to the strong activating effect of the amino group, the aromatic ring can be chlorinated multiple times, leading to the formation of 3,5-dichloro-4-aminoacetophenone and other polychlorinated isomers.[2][3]
Side-Chain (α-) Chlorination: Chlorination can occur on the methyl group of the acetyl moiety to yield 4-amino-α-chloroacetophenone.
N-Chlorination: The nitrogen of the amino group can be chlorinated to form an N-chloroamine intermediate.
Oxidation: The electron-rich amino group can be oxidized, leading to the formation of colored impurities and polymeric materials.
Q2: Which chlorinating agent is best for the selective monochlorination of 4-aminoacetophenone?
A2: For selective monochlorination, direct chlorination with chlorine gas is not recommended as it leads to a mixture of products.[4] A more effective approach is the use of iodobenzene dichloride , which has been successfully employed for the large-scale, selective synthesis of 3-chloro-4-aminoacetophenone with high yield and purity.[4] N-chlorosuccinimide (NCS) is another viable option that is milder than chlorine gas and can offer good selectivity, often with the use of a catalyst.[1]
Q3: How does protecting the amino group help in controlling the reaction?
A3: Protecting the amino group, typically by converting it to an acetanilide (an amide), has two main benefits:
Reduces Ring Activation: The acetyl group is electron-withdrawing, which moderates the strong electron-donating effect of the amino group. This deactivation of the ring makes it less prone to polychlorination.
Prevents N-Chlorination and Oxidation: The amide nitrogen is less nucleophilic and less susceptible to direct reaction with the chlorinating agent, thereby preventing N-chlorination and oxidation.
Q4: What is the expected regioselectivity for the monochlorination of 4-aminoacetophenone?
A4: The amino group is a strong ortho-, para- director. Since the para position is already occupied by the acetyl group, electrophilic substitution is directed to the positions ortho to the amino group. Therefore, the expected major product of monochlorination is 3-chloro-4-aminoacetophenone .
Data Presentation
The following table summarizes the outcomes of different chlorination methods for 4-aminoacetophenone, highlighting the advantages and disadvantages of each approach.
Dissolve 4-aminoacetophenone in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer.
Cool the solution to a controlled temperature (e.g., 0-5 °C).
In a separate vessel, prepare a solution or slurry of iodobenzene dichloride in the same solvent.
Slowly add the iodobenzene dichloride solution/slurry to the 4-aminoacetophenone solution while maintaining the low temperature and stirring vigorously. A small amount of pyridine can be added to the reaction mixture.
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
Upon completion, the reaction is typically quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy any excess iodobenzene dichloride.
The product is then isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.
Further purification can be achieved by recrystallization or column chromatography.
Mandatory Visualization
Caption: Main and side reaction pathways in the chlorination of 4-aminoacetophenone.
Caption: General experimental workflow for the chlorination of 4-aminoacetophenone.
Technical Support Center: Purification of 4'-Amino-3',5'-dichloroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4'-Amino-3',5'-dichloroacetophenone (CAS: 37148-48-4).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 4'-Amino-3',5'-dichloroacetophenone?
A1: The main purification challenges stem from the compound's susceptibility to oxidation and the presence of closely related impurities from its synthesis. Exposure to air and light can cause the white to light-yellow crystalline powder to discolor, turning yellow or brown due to the formation of oxidation byproducts.[1][2] Additionally, side-products from the chlorination of 4-aminoacetophenone can co-precipitate with the desired product, complicating purification.
Q2: What is the most common method for purifying crude 4'-Amino-3',5'-dichloroacetophenone?
A2: The most frequently reported method for the purification of 4'-Amino-3',5'-dichloroacetophenone is recrystallization from ethanol (B145695).[2][3] This technique is effective at removing most common impurities and can yield a product with high purity.
Q3: What level of purity and yield can be expected from recrystallization?
A3: The purity and yield can vary depending on the quality of the crude material and the recrystallization technique. Some sources report a yield of approximately 52% after recrystallization from ethanol. Another synthesis protocol mentions achieving a purity of 99.5% with a yield of 88.6% after washing the crude product with water.
Q4: How should 4'-Amino-3',5'-dichloroacetophenone be stored to maintain its purity?
A4: To prevent degradation, 4'-Amino-3',5'-dichloroacetophenone should be stored in a cool, dry, and dark place in a well-sealed container.[1][2] It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1][2]
Troubleshooting Guides
Recrystallization Issues
Problem
Possible Cause(s)
Solution(s)
Product "oils out" instead of forming crystals.
1. The boiling point of the solvent is higher than the melting point of the compound-impurity mixture.2. The solution is supersaturated and cooling too rapidly.3. High concentration of impurities is depressing the melting point.
1. Switch to a lower-boiling point solvent or a mixed solvent system.2. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.3. Consider a preliminary purification step, such as a charcoal treatment, if significant colored impurities are present.
No crystals form upon cooling.
1. Too much solvent was used, preventing the solution from becoming saturated.2. The solution is supersaturated.
1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery of purified product.
1. Using an excessive amount of solvent during dissolution.2. Premature crystallization during hot filtration.3. Incomplete crystallization due to insufficient cooling time or temperature.4. Washing the crystals with a solvent that is not ice-cold.
1. Use the minimum amount of hot solvent necessary to dissolve the crude product.2. Ensure the filtration apparatus is pre-heated before hot filtration.3. Allow the solution to cool to room temperature slowly, followed by cooling in an ice bath for at least 30 minutes.4. Always use ice-cold solvent to wash the collected crystals.
Product is discolored (yellow or brown) after recrystallization.
1. The compound has oxidized due to prolonged exposure to air and/or heat.2. Colored impurities were not fully removed.
1. Minimize the time the solution is kept at high temperatures. Consider performing the recrystallization under an inert atmosphere.2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution, as this may cause it to boil over.
Column Chromatography Issues
Problem
Possible Cause(s)
Solution(s)
Poor separation of the product from impurities.
1. Inappropriate mobile phase polarity.2. The acidic nature of silica (B1680970) gel is causing band tailing.
1. Adjust the mobile phase polarity. A common starting point for aromatic amines is a mixture of ethyl acetate (B1210297) and hexanes. Gradually increase the proportion of the more polar solvent.2. Add a small amount of a competing amine, such as triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, use an amine-functionalized silica gel as the stationary phase.
The compound does not move from the baseline (Rf = 0).
The mobile phase is not polar enough.
Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane (B92381)/ethyl acetate system).
The compound runs with the solvent front (Rf = 1).
The mobile phase is too polar.
Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane in a hexane/ethyl acetate system).
Purity and Yield Data
Purification Method
Reported Yield
Reported Purity
Source
Recrystallization from Ethanol
52%
Not specified
ChemicalBook
Washing with Water
88.6%
99.5%
ChemicalBook
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Dissolution: In a fume hood, place the crude 4'-Amino-3',5'-dichloroacetophenone in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add the hot ethanol dropwise until a clear solution is obtained.
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Protocol 2: Column Chromatography
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles.
Sample Preparation: Dissolve the crude 4'-Amino-3',5'-dichloroacetophenone in a minimal amount of the mobile phase or a slightly more polar solvent.
Loading: Carefully load the sample onto the top of the silica gel column.
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate with a low percentage of ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compound. If tailing is observed, consider adding 0.1-1% triethylamine to the mobile phase.
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4'-Amino-3',5'-dichloroacetophenone.
Visualizations
Caption: Recrystallization workflow for 4'-Amino-3',5'-dichloroacetophenone.
Caption: Logic diagram for troubleshooting common recrystallization issues.
Technical Support Center: Optimizing Derivatization of 4'-Amino-3',5'-dichloroacetophenone
Welcome to the technical support center for the derivatization of 4'-Amino-3',5'-dichloroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionabl...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the derivatization of 4'-Amino-3',5'-dichloroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of 4'-Amino-3',5'-dichloroacetophenone challenging?
A: The primary challenge arises from steric hindrance. The two chlorine atoms positioned ortho to the amino group physically obstruct the nitrogen atom, making it less accessible for reagents. This significantly reduces the nucleophilicity of the amine, slowing down or preventing reactions like acylation, alkylation, and sulfonylation.
Q2: What are the most common types of derivatization for this molecule?
A: The most common derivatizations involve targeting the amino group. These include:
N-Acylation: Reaction with acyl halides or anhydrides to form amides.
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Q3: Why is a base necessary for N-acylation and N-sulfonylation reactions?
A: N-acylation with acyl halides and N-sulfonylation with sulfonyl chlorides produce strong acids (e.g., HCl) as byproducts. The base, typically a non-nucleophilic amine like triethylamine (B128534) or pyridine, is crucial to neutralize this acid. Without a base, the acid would protonate the starting aniline, rendering the amino group non-nucleophilic and halting the reaction.
Q4: Can I perform a Friedel-Crafts reaction on the aromatic ring of 4'-Amino-3',5'-dichloroacetophenone?
A: Direct Friedel-Crafts acylation or alkylation on the aromatic ring is generally not recommended. The amino group is a Lewis base that will react with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic aromatic substitution. To achieve C-acylation or C-alkylation, the amino group would first need to be protected.
Q5: How can I monitor the progress of my derivatization reaction?
A: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By co-spotting the reaction mixture with the starting material, you can visualize the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield in N-Acylation/N-Sulfonylation
Use a more reactive agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent).
Steric Hindrance
Increase the reaction temperature and prolong the reaction time. Consider using a less sterically hindered acylating/sulfonylating agent if possible.
Inadequate Base
Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used. For slow reactions, a stronger, non-nucleophilic base might be necessary.
Poor Quality Reagents
Use freshly opened or purified reagents and ensure anhydrous conditions, as acyl/sulfonyl halides are sensitive to moisture.
Starting Material is Protonated
Ensure the starting material is fully dissolved and the base is added before the acylating/sulfonylating agent.
Issue 2: Formation of Multiple Products
Possible Cause
Recommended Solution
Di-acylation/Di-alkylation
This is unlikely at the nitrogen due to steric hindrance but could occur if other reactive sites are present. Use a controlled stoichiometry of the derivatizing agent (e.g., 1.0-1.1 equivalents).
Side Reactions on the Acetyl Group
The methyl of the acetyl group can potentially be a site for side reactions under strongly basic or high-temperature conditions. Optimize the reaction conditions to be as mild as possible.
Impure Starting Material
Ensure the purity of the 4'-Amino-3',5'-dichloroacetophenone starting material. Impurities such as mono-chlorinated or tri-chlorinated analogs can lead to a mixture of products.[2]
Issue 3: Difficulty in Product Purification
Possible Cause
Recommended Solution
Product and Starting Material Have Similar Polarity
If TLC shows poor separation, try different solvent systems for column chromatography. Recrystallization from a suitable solvent system can also be effective.
Presence of Basic Impurities (e.g., excess pyridine)
During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities.
Product is an Oil
Try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or triturating with a non-polar solvent like hexane.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Related Chlorination Reaction [2]
Reaction Solvent
Yield (%)
Comments
Water
--
Tars formed
Ethanol:Water (3:1)
49.0
Off-white solid
Ethanol:Water (19:1)
75.5
Product clean by TLC
Ethanol (dry)
90.3
Pale yellow; extremely clean by TLC
t-Butanol (dry)
74.0
Reaction at 27°C
Acetic Acid:Water (1:1)
65.0
Trichloroaniline byproduct present
This table illustrates the significant impact of solvent choice on reaction outcome and purity for a related transformation.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the N-acetylation of 4'-Amino-3',5'-dichloroacetophenone.
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4'-Amino-3',5'-dichloroacetophenone (1.0 eq) in anhydrous DCM.
Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates completion. Due to steric hindrance, heating under reflux may be necessary.
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for N-Alkylation
This protocol outlines a general method for the N-alkylation of 4'-Amino-3',5'-dichloroacetophenone.
Materials:
4'-Amino-3',5'-dichloroacetophenone
Alkyl halide (e.g., methyl iodide)
Potassium carbonate (or another suitable base)
Anhydrous N,N-dimethylformamide (DMF)
Diethyl ether
Water
Brine
Anhydrous sodium sulfate
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4'-Amino-3',5'-dichloroacetophenone (1.0 eq) in anhydrous DMF.
Add potassium carbonate (2.0 eq) and the alkyl halide (1.5 eq).
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
Cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous mixture with diethyl ether (3x).
Combine the organic layers and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the derivatization of 4'-Amino-3',5'-dichloroacetophenone.
Caption: A troubleshooting decision tree for addressing low product yield in derivatization reactions.
Preventing degradation of 4'-Amino-3',5'-dichloroacetophenone during storage
This technical support center provides guidance on the proper storage and handling of 4'-Amino-3',5'-dichloroacetophenone to prevent its degradation. The information is tailored for researchers, scientists, and professio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the proper storage and handling of 4'-Amino-3',5'-dichloroacetophenone to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of 4'-Amino-3',5'-dichloroacetophenone.
Issue 1: The compound has changed color (e.g., from white/light yellow to brown or darkens over time).
Question: My 4'-Amino-3',5'-dichloroacetophenone, which was initially a white to light yellow powder, has developed a brownish tint after a period of storage. What could be the cause, and is the material still usable?
Answer: A color change, particularly darkening or the appearance of a brown tint, is a common indicator of degradation. The primary cause is likely oxidation of the aromatic amine group upon exposure to air.[1][2] The usability of the material depends on the extent of degradation and the requirements of your experiment. It is highly recommended to assess the purity of the compound before use.
Issue 2: Inconsistent experimental results using the same batch of the compound.
Question: I am observing variability in my experimental outcomes even though I am using the same batch of 4'-Amino-3',5'-dichloroacetophenone. Could this be related to its storage?
Answer: Yes, inconsistent results can be a consequence of compound degradation. If the compound is not stored under optimal conditions, its purity can decrease over time, leading to lower-than-expected concentrations of the active molecule and the presence of impurities that might interfere with your reaction. It is crucial to ensure consistent and proper storage conditions.
Issue 3: The compound has a clumpy appearance or seems to have absorbed moisture.
Question: The 4'-Amino-3',5'-dichloroacetophenone powder is no longer free-flowing and has formed clumps. What should I do?
Answer: Clumping is often a sign of moisture absorption. Aromatic amines can be hygroscopic. Moisture can not only affect the physical properties of the powder but also potentially lead to hydrolytic degradation. The presence of water can also accelerate other degradation pathways. It is recommended to dry the compound under vacuum at a gentle temperature and to subsequently store it in a desiccator.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for 4'-Amino-3',5'-dichloroacetophenone?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[1][2][3] The container should be tightly sealed to prevent exposure to air and moisture. For optimal protection, especially for long-term storage, replacing the air in the container with an inert gas such as nitrogen or argon is highly recommended.[1][2][3]
Q2: What is the recommended storage temperature?
A2: A controlled room temperature between 15°C and 25°C is generally suitable. Storage at a lower temperature of 5°C can also be effective in slowing down degradation, and the compound is reported to remain clear at this temperature.[1] Avoid high temperatures as they can accelerate degradation.
Q3: How sensitive is 4'-Amino-3',5'-dichloroacetophenone to light?
A3: Aromatic amines are often sensitive to light. Therefore, it is crucial to store 4'-Amino-3',5'-dichloroacetophenone in a light-resistant container, such as an amber glass bottle.[1][2][3]
Q4: Can I use antioxidants to prolong the shelf-life?
A4: Yes, the addition of antioxidants can significantly extend the shelf life of 4'-Amino-3',5'-dichloroacetophenone by preventing oxidation.[1] Combinations of antioxidants such as propyl gallate, butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and citric or ascorbic acid have been shown to provide protection for over two years when stored in amber glass bottles.[1]
Degradation
Q5: What are the main degradation pathways for 4'-Amino-3',5'-dichloroacetophenone?
A5: The primary degradation pathway is the oxidation of the amino group upon exposure to air (oxygen).[1][2] Other potential pathways include photodegradation (due to light exposure) and hydrolysis (if exposed to moisture).
Q6: What are the likely degradation products?
A6: While specific degradation products for this compound are not extensively documented in the literature, oxidation of the aromatic amine can lead to the formation of colored impurities such as nitroso, nitro, azo, and azoxy compounds. Hydrolysis could potentially affect the acetophenone (B1666503) group, although this is less common for solid-state storage.
Data Presentation
Table 1: Recommended Storage Conditions for 4'-Amino-3',5'-dichloroacetophenone
Note: This table presents illustrative data to emphasize the importance of proper storage conditions. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol describes a general method for developing a stability-indicating HPLC assay to quantify 4'-Amino-3',5'-dichloroacetophenone and separate it from its potential degradation products.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)
4'-Amino-3',5'-dichloroacetophenone reference standard
Chromatographic Conditions (Starting Point for Method Development):
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% acid).
Example Gradient: Start with 30% Acetonitrile, ramp to 80% Acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte)
Injection Volume: 10 µL
Procedure:
Prepare a stock solution of the 4'-Amino-3',5'-dichloroacetophenone reference standard in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water).
Prepare samples of the stored compound at the same concentration.
Inject the reference standard and samples into the HPLC system.
The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of the molecule and to validate that the analytical method can detect all potential degradation products.
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method to observe for any new peaks corresponding to degradation products.
Visualizations
Caption: Troubleshooting workflow for degradation issues.
Troubleshooting low yields in clenbuterol synthesis from 4'-Amino-3',5'-dichloroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of clenbuterol (B1669167) fro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of clenbuterol (B1669167) from the starting material 4'-Amino-3',5'-dichloroacetophenone.
Synthesis Overview
The synthesis of clenbuterol from 4'-Amino-3',5'-dichloroacetophenone is a three-step process. The overall workflow is depicted below.
Caption: Overall synthetic pathway for clenbuterol.
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
Step 1: α-Bromination of 4'-Amino-3',5'-dichloroacetophenone
This initial step involves the selective bromination of the methyl group of the acetophenone. Low yields at this stage are often due to incomplete reaction or the formation of side products.
Q1: My α-bromination reaction has a low yield. What are the possible causes?
Low yields in the α-bromination step can stem from several factors, including suboptimal reaction conditions and the formation of impurities. A primary side product is the dibromo impurity, 4-amino-α,α-dibromo-3,5-dichloroacetophenone, which can significantly reduce the yield of the desired monobromo product.
Troubleshooting Workflow: Low Yield in α-Bromination
Caption: Troubleshooting logic for low α-bromination yield.
Data on α-Bromination Conditions and Impurity Formation
Parameter
Condition
Expected Outcome on Yield
Notes on Impurity Formation
Temperature
< 60°C
Lower yield due to slow reaction rate.
-
60-65°C
Optimal yield.
-
> 70°C
Potential for increased side products.
Increased formation of the dibromo impurity.
Bromine (equivalents)
< 1.0
Incomplete conversion, lower yield.
-
1.0 - 1.1
Optimal yield.
-
> 1.2
Decreased yield of desired product.
Significant increase in dibromo impurity.
Reaction Time
Too short
Incomplete reaction.
-
Optimal (monitor by TLC)
Maximized yield.
-
Too long
Increased side product formation.
Can lead to higher levels of the dibromo impurity.
Step 2: Amination of 1-(4-Amino-3',5'-dichlorophenyl)-2-bromoethan-1-one
This step involves the nucleophilic substitution of the bromine atom with tert-butylamine (B42293) to form the α-amino ketone intermediate.
Q2: The yield of my amination reaction is poor. What could be the issue?
Low yields in the amination step can be attributed to several factors. One common issue is the deactivation of the nucleophile (tert-butylamine) by the hydrogen bromide (HBr) generated during the reaction. This necessitates the use of excess tert-butylamine to both act as a nucleophile and to neutralize the HBr. Inadequate temperature control can also lead to side reactions.
Troubleshooting Workflow: Low Yield in Amination
Caption: Troubleshooting logic for low amination yield.
Data on Amination Reaction Conditions
Parameter
Condition
Expected Outcome on Yield
Potential Side Reactions
tert-Butylamine (equiv.)
1.0
Very low yield.
HBr byproduct neutralizes the amine.
2.0 - 4.0
Good to high yield.
One equivalent acts as a base.
Temperature
Low (e.g., 0°C)
Slower reaction, may be cleaner.
-
Room Temperature
Faster reaction, generally good yield.
Potential for minor side products.
Elevated
Faster reaction, but risk of side reactions.
Increased potential for elimination or other side reactions.
Solvent
Aprotic (e.g., THF)
Generally good yields.
-
Protic (e.g., Ethanol)
Can be used, may affect reaction rate.
Potential for solvent to act as a nucleophile.
Step 3: Reduction of 2-(tert-Butylamino)-1-(4-amino-3',5'-dichlorophenyl)ethanone
The final step is the reduction of the ketone functionality of the α-amino ketone to a secondary alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).
Q3: My final reduction step is giving a low yield of clenbuterol. Why?
Low yields in the reduction step can be caused by several factors. The presence of water in the preceding steps can lead to the formation of the 4-amino-α,α-dihydroxy-3,5-dichloroacetophenone impurity, which may not be efficiently reduced. Additionally, the reaction conditions for the reduction itself, such as temperature and the amount of reducing agent, need to be carefully controlled.
Troubleshooting Workflow: Low Yield in Reduction
Caption: Troubleshooting logic for low reduction yield.
Data on Sodium Borohydride Reduction Conditions
Parameter
Condition
Expected Outcome on Yield
Notes
Temperature
0°C
Generally higher yields, better selectivity.
Slower reaction rate.
Room Temperature
Faster reaction, but may lead to more side products.
The following are generalized protocols for the synthesis of clenbuterol from 4'-Amino-3',5'-dichloroacetophenone. Researchers should optimize these conditions for their specific laboratory setup.
Step 1: α-Bromination of 4'-Amino-3',5'-dichloroacetophenone
Dissolve 4'-Amino-3',5'-dichloroacetophenone in glacial acetic acid.
Heat the solution to 60-65°C.
Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid to the reaction mixture.
Maintain the temperature and stir for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
Filter the solid, wash with water, and dry to obtain 1-(4-Amino-3',5'-dichlorophenyl)-2-bromoethan-1-one.
Step 2: Amination of 1-(4-Amino-3',5'-dichlorophenyl)-2-bromoethan-1-one
Dissolve 1-(4-Amino-3',5'-dichlorophenyl)-2-bromoethan-1-one in a suitable solvent such as tetrahydrofuran (B95107) (THF).
Cool the solution to 0°C in an ice bath.
Slowly add tert-butylamine (at least 2 equivalents).
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
Remove the solvent under reduced pressure.
Work up the reaction mixture, which may involve extraction and washing, to isolate the crude 2-(tert-Butylamino)-1-(4-amino-3',5'-dichlorophenyl)ethanone.
Step 3: Reduction of 2-(tert-Butylamino)-1-(4-amino-3',5'-dichlorophenyl)ethanone
Dissolve the crude 2-(tert-Butylamino)-1-(4-amino-3',5'-dichlorophenyl)ethanone in a protic solvent like methanol or ethanol.
Cool the solution to 0°C in an ice bath.
Add sodium borohydride (NaBH₄) portion-wise, keeping the temperature low.
Stir the reaction at low temperature until the ketone is fully reduced (monitor by TLC).
Quench the reaction carefully with water or a dilute acid.
Extract the clenbuterol product with a suitable organic solvent.
Dry the organic layer, remove the solvent, and purify the crude product, for example, by column chromatography, to obtain pure clenbuterol.
Technical Support Center: Scaling Up the Production of 4'-Amino-3',5'-dichloroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 4'-Amino-3',5'-dichloroacetophenone. It includes detailed trou...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 4'-Amino-3',5'-dichloroacetophenone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4'-Amino-3',5'-dichloroacetophenone?
A1: The most prevalent and well-documented method is the direct chlorination of 4-aminoacetophenone using a chlorinating agent in a suitable solvent, typically glacial acetic acid.[1][2][3] This electrophilic aromatic substitution reaction targets the positions ortho to the activating amino group.
Q2: What are the critical parameters to control during the chlorination reaction?
A2: Temperature control is crucial to minimize the formation of side products. The reaction is typically carried out at low temperatures, for instance, around 5°C.[2][4] Precise control of the stoichiometry of the chlorinating agent is also vital to prevent over-chlorination.
Q3: What are the common impurities, and how can they be removed?
A3: Common impurities include the mono-chlorinated byproduct (4-amino-3-chloroacetophenone) and the over-chlorinated byproduct (2,4,6-trichloroaniline).[5] Recrystallization from a suitable solvent, such as ethanol (B145695), is a common and effective method for purifying the final product.[2][4]
Q4: Are there alternative chlorinating agents to chlorine gas?
A4: Yes, other chlorinating agents like trichloroisocyanuric acid have been used for the synthesis of 4'-Amino-3',5'-dichloroacetophenone.[2][3] The choice of chlorinating agent can influence the reaction conditions and impurity profile.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material (4-aminoacetophenone) and the formation of the product.[2] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of 4'-Amino-3',5'-dichloroacetophenone.
Issue
Potential Cause
Troubleshooting Steps
Low Yield
Incomplete reaction
- Ensure the chlorinating agent is fresh and active.- Extend the reaction time and monitor by TLC.- Verify the stoichiometry of the reactants.
Product loss during workup
- Optimize the precipitation process by ensuring the solution is sufficiently cold.- Use a minimal amount of cold solvent for washing the precipitate.
Formation of side products
- Maintain a low reaction temperature (e.g., 5°C) to improve selectivity.- Control the addition rate of the chlorinating agent to avoid localized high concentrations.
Presence of Impurities in the Final Product
Incomplete chlorination
- Increase the equivalent of the chlorinating agent slightly, while carefully monitoring for over-chlorination.
Over-chlorination
- Reduce the amount of chlorinating agent.- Ensure rapid and efficient stirring to prevent localized over-reaction.
Inefficient purification
- Perform multiple recrystallizations if necessary.- Choose an appropriate solvent system for recrystallization where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities have different solubility profiles. Ethanol is a commonly used solvent.[2][4]
Formation of a Tar-Like Substance
Reaction temperature too high
- Strictly maintain the recommended low reaction temperature.
Presence of moisture
- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Difficulty in Isolating the Product
Product is too soluble in the reaction mixture
- After the reaction, quench with ice-water to precipitate the product.[2][4]
Insufficient precipitation
- Ensure the quenching solution is cold enough and allow sufficient time for complete precipitation.
Quantitative Data Presentation
The following tables summarize the reported yields and reaction conditions for the synthesis of 4'-Amino-3',5'-dichloroacetophenone from various sources.
Table 1: Synthesis of 4'-Amino-3',5'-dichloroacetophenone via Chlorination of 4-Aminoacetophenone
Protocol 1: Synthesis of 4'-Amino-3',5'-dichloroacetophenone using Chlorine Gas
This protocol is based on a reported laboratory procedure.[2]
Materials:
4-Aminoacetophenone
Glacial Acetic Acid
Chlorine Gas
Ice
Ethanol (for recrystallization)
Equipment:
Three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube.
Ice bath
Buchner funnel and flask for filtration
Procedure:
Dissolution of Starting Material: In a 1-liter three-necked flask, dissolve 11 g (81.4 mmol) of 4-aminoacetophenone in 140 ml of glacial acetic acid.
Temperature Control: Cool the solution to 15°C using an ice bath.
Preparation of Chlorine Solution: In a separate 250 ml two-necked flask with a gas inlet tube, dissolve 11 g of chlorine gas in 140 ml of glacial acetic acid.
Reaction: Add the chlorine solution to a dropping funnel and add it rapidly to the stirred and cooled 4-aminoacetophenone solution.
Precipitation: Immediately after the addition is complete, pour the reaction mixture into 0.55 liters of ice water to precipitate the crude product.
Filtration: Filter the white precipitate using a Buchner funnel.
Purification: Recrystallize the crude product from ethanol to obtain pure 4'-Amino-3',5'-dichloroacetophenone.
Yield: The reported yield for this procedure is 8.69 g (52%).[2]
Technical Support Center: Synthesis of 4'-Amino-3',5'-dichloroacetophenone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4'-Amino-3',5'-dichloroacetophenone. The information is intended for researchers, scien...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4'-Amino-3',5'-dichloroacetophenone. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 4'-Amino-3',5'-dichloroacetophenone.
Q1: My reaction yield is significantly lower than reported values. What are the potential causes and how can I improve it?
Low yields can stem from several factors, including incomplete reactions, competing side reactions, or loss of product during workup and purification. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Key Considerations for Yield Improvement:
Temperature Control: Precise temperature control is crucial. The chlorination of 4-aminoacetophenone is typically performed at low temperatures (e.g., 5°C) to minimize side reactions.[1][2]
Reagent Addition: A rapid addition of the chlorinating agent can lead to localized high concentrations and the formation of undesired byproducts.[2] A controlled, steady addition is recommended.
Chlorinating Agent: The choice of chlorinating agent can impact yield and purity. While chlorine gas dissolved in glacial acetic acid is common, other reagents like trichloroisocyanuric acid have also been used.[2][3]
Q2: I am observing significant impurities in my final product. How can I identify and minimize them?
Impurity formation is a common pitfall. The primary impurities are often related to incomplete reactions (unreacted starting material), over-chlorination (trichloro-substituted products), or side reactions with the solvent or trace water.
Identification:
Thin Layer Chromatography (TLC): A quick and effective way to qualitatively assess the presence of starting material and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to identify specific impurities.
High-Performance Liquid Chromatography (HPLC): Allows for the quantification of impurities and assessment of product purity.
Minimization Strategies:
Control Stoichiometry: Use the correct molar equivalents of the chlorinating agent to avoid both incomplete reactions and over-chlorination.
Maintain Low Temperature: As mentioned, low temperatures suppress the rates of side reactions.
Anhydrous Conditions: While some protocols use aqueous acetic acid, the presence of excessive water can be problematic, potentially leading to other impurities in subsequent steps.[5]
Effective Purification: Recrystallization, typically from ethanol (B145695), is a key step to remove impurities.[1][2] If impurities persist, column chromatography may be necessary.
Q3: My final product is an off-white or brownish powder instead of the expected white to light yellow. What is the cause?
4'-Amino-3',5'-dichloroacetophenone is known to oxidize upon exposure to air, which can lead to a darker coloration.[1][2]
Cause: Oxidation of the amino group.
Prevention:
Store the final product in a well-closed container, protected from light.[1][2]
For long-term storage, keep the material in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[1][2]
The use of antioxidants may also extend the shelf life.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 4'-Amino-3',5'-dichloroacetophenone?
The most frequently cited method is the direct chlorination of 4-aminoacetophenone.[3][4] This is typically achieved by dissolving 4-aminoacetophenone in glacial acetic acid, cooling the solution, and then adding a chlorinating agent.[1][2]
Q2: What are the critical safety precautions for this synthesis?
Chemical Hazards: 4'-Amino-3',5'-dichloroacetophenone is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[6] Chlorinating agents are often corrosive and toxic.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[7]
Handling: Avoid breathing dust, fumes, or vapors.[7] Ensure proper washing after handling.[7]
Q3: What are the key physical and chemical properties of 4'-Amino-3',5'-dichloroacetophenone?
Insoluble in cold water; slightly soluble in hot water; soluble in ethanol, ether, and other organic solvents.[2][3]
Q4: Can you provide a general experimental protocol for the chlorination of 4-aminoacetophenone?
Below is a representative protocol based on literature descriptions.[1][2] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Experimental Protocol: Synthesis via Chlorination
Objective: To synthesize 4'-Amino-3',5'-dichloroacetophenone from 4-aminoacetophenone.
Materials:
4-Aminoacetophenone
Glacial Acetic Acid
Chlorine gas or a solution of chlorine in glacial acetic acid
Ice
Ethanol (for recrystallization)
Equipment:
Three-necked round-bottom flask
Stirrer (magnetic or mechanical)
Dropping funnel
Thermometer
Ice bath
Büchner funnel and filtration flask
Procedure:
Dissolution: In a three-necked flask, dissolve 4-aminoacetophenone in glacial acetic acid (an 80% solution in water has also been reported).[1][2]
Cooling: Cool the solution to the target temperature (e.g., 5-15°C) using an ice bath.[1][2]
Chlorination: Slowly add a solution of chlorine in glacial acetic acid to the stirred reaction mixture via a dropping funnel. Maintain the temperature of the reaction mixture throughout the addition.[1][2]
Precipitation: Once the addition is complete and the reaction is deemed finished (monitor by TLC), pour the reaction mixture into ice water to precipitate the crude product.[1][2]
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid with cold water to remove residual acid and other water-soluble impurities.
Purification: Recrystallize the crude product from ethanol to obtain the purified 4'-Amino-3',5'-dichloroacetophenone.[1][2]
Drying: Dry the purified crystals under vacuum. Store the final product in a cool, dark, and dry place, preferably under an inert atmosphere.[2]
Technical Support Center: Synthesis of 4'-Amino-3',5'-dichloroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Amino-3',5'-dichloroace...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Amino-3',5'-dichloroacetophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4'-Amino-3',5'-dichloroacetophenone, focusing on the identification and mitigation of byproducts. The primary synthetic route covered is the chlorination of 4-aminoacetophenone.
Issue 1: Presence of an Unexpected Peak Corresponding to a Mono-Chlorinated Species in Analytical Data (e.g., HPLC, LC-MS)
Question: My analysis shows a significant impurity with a molecular weight corresponding to a mono-chlorinated product. What is this byproduct and how can I avoid its formation?
Answer: The most likely byproduct is 4'-Amino-3'-chloroacetophenone . This impurity arises from incomplete chlorination of the starting material, 4-aminoacetophenone. The amino group and the acetyl group of the starting material direct chlorination to the 3 and 5 positions. If the reaction does not go to completion, a portion of the product will be singly chlorinated at the 3-position.[1]
Mitigation Strategies:
Chlorinating Agent Stoichiometry: Ensure at least two molar equivalents of the chlorinating agent (e.g., chlorine gas) are used relative to 4-aminoacetophenone. An insufficient amount of the chlorinating agent is a primary cause of under-chlorination.
Reaction Time: Increase the reaction time to ensure the reaction proceeds to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Temperature Control: While low temperatures are necessary to control selectivity, a temperature below 0°C can significantly decrease the reaction rate, potentially leading to incomplete chlorination.[1] Maintain the recommended temperature range for the specific chlorinating agent being used. For chlorination with chlorine gas in glacial acetic acid, a temperature of 5°C is often cited.[2]
Question: My post-reaction analysis has identified 2,4,6-trichloroaniline as a byproduct. How is this formed and what steps can be taken to prevent it?
Answer: The formation of 2,4,6-trichloroaniline is a result of over-chlorination.[1] Under forcing conditions or with an excess of the chlorinating agent, the desired product, 4'-Amino-3',5'-dichloroacetophenone, can undergo a haloform-type reaction followed by an SNAr (Nucleophilic Aromatic Substitution) reaction, leading to the formation of 2,4,6-trichloroaniline.[1]
Mitigation Strategies:
Precise Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. An overcharge of chlorine is a direct cause of this byproduct's formation.[1]
Temperature Management: Elevated temperatures can promote over-chlorination and subsequent side reactions. Adhere to the recommended reaction temperature. The addition of the chlorinating agent is often an exothermic process, so efficient cooling is crucial.
Controlled Addition of Chlorinating Agent: Add the chlorinating agent portion-wise or via a syringe pump to maintain better control over the reaction exotherm and local concentrations.
Issue 3: Low Yield and a Complex Mixture of Products
Question: The yield of my synthesis is consistently low, and the crude product is a complex mixture that is difficult to purify. What are the potential causes and solutions?
Answer: Low yields and complex product mixtures can stem from several factors related to reaction conditions and starting material quality.
Potential Causes and Solutions:
Poor Quality Starting Material: Ensure the 4-aminoacetophenone is pure and dry. Impurities in the starting material can lead to undesired side reactions.
Inadequate Temperature Control: As discussed, temperature is a critical parameter. Temperatures that are too high can lead to over-chlorination and decomposition, while temperatures that are too low can result in incomplete conversion.[1]
Sub-optimal Solvent: Glacial acetic acid is a commonly used solvent.[2] Ensure it is of high purity and anhydrous, as water can interfere with some chlorinating agents.
Inefficient Mixing: In heterogeneous reactions, or during the addition of reagents, ensure efficient stirring to maintain uniform concentrations and temperature throughout the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 4'-Amino-3',5'-dichloroacetophenone via chlorination of 4-aminoacetophenone?
A1: The most commonly reported byproducts are 4'-Amino-3'-chloroacetophenone (from under-chlorination) and 2,4,6-trichloroaniline (from over-chlorination).[1]
Q2: How can I purify the crude 4'-Amino-3',5'-dichloroacetophenone to remove these byproducts?
A2: A two-step purification process is often effective. First, a slurry of the crude product in a non-polar solvent like cyclohexane (B81311) can be used to remove the more non-polar 2,4,6-trichloroaniline. Subsequently, recrystallization from a solvent such as ethanol (B145695) or ethyl acetate (B1210297) can effectively remove the more polar mono-chlorinated impurity, 4'-Amino-3'-chloroacetophenone.[1]
Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. For purity assessment and byproduct identification, High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust quantitative method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification of volatile byproducts.
Q4: Are there alternative chlorinating agents to chlorine gas?
A4: Yes, other chlorinating agents such as trichloroisocyanuric acid (TCCA) have been used for the chlorination of 4-aminoacetophenone.
Quantitative Data Summary
The following table summarizes the key byproducts and the reaction conditions that influence their formation. Please note that specific yields can vary significantly based on the exact experimental setup.
Use at least 2 molar equivalents of chlorinating agent, ensure sufficient reaction time, and maintain optimal temperature (avoiding excessively low temperatures).[1]
Precise control of chlorinating agent stoichiometry, maintain strict temperature control, and use controlled addition of the chlorinating agent.[1]
Experimental Protocols
Representative Protocol for the Synthesis of 4'-Amino-3',5'-dichloroacetophenone
This protocol is a representative example based on literature descriptions.[2][3] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, dissolve 4-aminoacetophenone (1 equivalent) in glacial acetic acid.
Cooling: Cool the solution to the desired reaction temperature (e.g., 5°C) using an ice-salt bath.
Preparation of Chlorinating Agent: If using chlorine gas, it can be bubbled directly into the reaction mixture at a controlled rate. Alternatively, a solution of chlorine in glacial acetic acid can be prepared beforehand.
Chlorination: Slowly add the chlorinating agent (at least 2 equivalents) to the stirred solution of 4-aminoacetophenone while maintaining the temperature between 0-8°C.[1]
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
Quenching: Once the reaction is complete, pour the reaction mixture into ice water to precipitate the crude product.
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
Purification:
Suspend the crude solid in cyclohexane and stir to dissolve the non-polar impurities. Filter to recover the partially purified product.[1]
Recrystallize the solid from a suitable solvent like ethanol or ethyl acetate to obtain the pure 4'-Amino-3',5'-dichloroacetophenone.[1]
General Protocol for HPLC Analysis
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate: Typically 1.0 mL/min.
Detection: UV detection at a wavelength where both the product and potential byproducts have significant absorbance (e.g., 254 nm).
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., the mobile phase) and filter before injection.
Visualizations
Caption: Reaction pathway for the synthesis of 4'-Amino-3',5'-dichloroacetophenone and the formation of major byproducts.
Enhancing the reactivity of 4'-Amino-3',5'-dichloroacetophenone in coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reactivity of 4'-Amino-3',5'-dich...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reactivity of 4'-Amino-3',5'-dichloroacetophenone in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 4'-Amino-3',5'-dichloroacetophenone?
4'-Amino-3',5'-dichloroacetophenone (CAS: 37148-48-4) is a beige to light yellow crystalline solid.[1][2][3] Its molecular formula is C8H7Cl2NO, with a molecular weight of 204.05 g/mol .[1][3][4] It is characterized by a melting point in the range of 162-166 °C.[1][2][3] Regarding solubility, it is generally insoluble in cold water, slightly soluble in hot water, and soluble in organic solvents such as ethanol, ether, and DMSO.[1][2][3]
Q2: Why is 4'-Amino-3',5'-dichloroacetophenone considered a "challenging" substrate in coupling reactions?
This substrate presents two main challenges that can impede reactivity:
Reduced Nucleophilicity: When used as a nucleophile in reactions like Buchwald-Hartwig amination, its reactivity is significantly diminished. The two electron-withdrawing chlorine atoms and the acetyl group decrease the electron density on the nitrogen atom, making it a poor nucleophile.[5]
Steric Hindrance: The two chlorine atoms positioned ortho to the amino group create significant steric bulk. This can physically block the approach of the amine to the palladium catalyst's metal center during the catalytic cycle.[6][7] When used as an electrophile (aryl chloride), these same chloro groups can hinder the oxidative addition step.[8]
Q3: In which coupling reactions can this molecule participate?
4'-Amino-3',5'-dichloroacetophenone can be used in several key cross-coupling reactions:
As a nucleophile (using the amino group): Primarily in Buchwald-Hartwig amination to form more complex diarylamines.[9][10]
As an electrophile (using the C-Cl bonds): In reactions like Suzuki-Miyaura[11][12], Sonogashira[13][14], and Heck couplings to form new carbon-carbon bonds at the chlorinated positions.
Troubleshooting Guide: Buchwald-Hartwig Amination
This section addresses issues when using the amino group of 4'-Amino-3',5'-dichloroacetophenone as the nucleophile.
Problem: My Buchwald-Hartwig amination is failing or giving very low yields.
This is a common issue due to the substrate's low nucleophilicity and steric hindrance.[5]
Solutions & Optimization Strategies:
Select an Appropriate Catalyst-Ligand System: Standard palladium catalysts may be ineffective. Modern, highly active ligands are essential for coupling electron-deficient and sterically hindered anilines.[5]
Use Bulky, Electron-Rich Biaryl Phosphine Ligands: Ligands like XPhos, RuPhos, and BrettPhos are designed to accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination).[5][10]
Consider N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes can offer superior stability and catalytic activity for difficult couplings.[5][15]
Employ a Strong, Non-Nucleophilic Base: The N-H bond of this aniline (B41778) is less acidic than in electron-rich anilines. A strong base is required for efficient deprotonation to form the active nucleophile.
Recommended Bases: Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) are often the most effective choices.[5][6] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially when base-sensitive functional groups are present.[10]
Use a Well-Defined Palladium Precatalyst: To ensure the consistent generation of the active Pd(0) species and improve reproducibility, use an air-stable precatalyst (e.g., XPhos Pd G3).[5] This avoids issues associated with generating the active catalyst in situ.
Optimize Reaction Conditions:
Temperature: These reactions often require elevated temperatures (e.g., 100-110 °C) to overcome the high activation energy.[5][6]
Solvent: Anhydrous, degassed aprotic polar solvents are typically used. Toluene (B28343), dioxane, DMF, or NMP are common choices.[5][6]
Inert Atmosphere: Oxygen can deactivate palladium catalysts. Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.[5]
Data Presentation: Ligand Selection for Buchwald-Hartwig Amination
Ligand Class
Example Ligands
Recommended For
Key Advantages
Bulky Biarylphosphines
XPhos, RuPhos, BrettPhos
Electron-deficient and sterically hindered primary/secondary amines.[5][10]
High activity, promotes fast reductive elimination.
N-Heterocyclic Carbenes (NHCs)
IPr, SImes
Challenging couplings, including those with aryl chlorides.
High thermal stability and strong σ-donation to the metal center.[5][16]
Ferrocenyl Phosphines
dppf
General purpose, particularly effective with aryl iodides and triflates.[9]
Bidentate nature can prevent catalyst dimerization.
Visualization: Troubleshooting Workflow for Failed Amination
Caption: Troubleshooting workflow for optimizing a Buchwald-Hartwig amination reaction.
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses issues when using 4'-Amino-3',5'-dichloroacetophenone as the aryl chloride electrophile.
Problem: My Suzuki-Miyaura coupling with the C-Cl bonds is sluggish or yields are poor.
Aryl chlorides are less reactive than the corresponding bromides or iodides in Suzuki couplings.[12] The electron-donating amino group can further deactivate the ring towards oxidative addition, although this is countered by the withdrawing chloro and acetyl groups.
Solutions & Optimization Strategies:
Catalyst and Ligand Choice is Critical:
Bulky, Electron-Rich Ligands: These are essential to promote the difficult oxidative addition of the C-Cl bond to the Pd(0) center. Ligands like SPhos, XPhos, and other biarylphosphines are highly effective.[12][17] Trialkylphosphines like P(t-Bu)3 can also be used.[12]
Palladacycle Catalysts: These are often highly stable and active catalysts for aryl chloride couplings.[11]
Select the Correct Base and Solvent System:
Base: A strong base is typically required. K3PO4 is a common and effective choice, often used in a mixture of an organic solvent and water.[17] Other options include Cs2CO3 and K2CO3.[6][18] The presence of water can be crucial for the activity of phosphate (B84403) bases.[19]
Solvent: A mixture of an organic solvent and water is common. Toluene/water, dioxane/water, or THF/water are frequently used systems.[17][20]
Manage Boronic Acid Stability:
Ensure the boronic acid or ester is pure. Alkylboronic acids, in particular, can be unstable.[19] Using boronate esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts can improve stability and handling.[12][19]
Data Presentation: Typical Conditions for Suzuki Coupling of Aryl Chlorides
Component
Recommended Options
Rationale / Notes
Pd Precursor
Pd2(dba)3, Pd(OAc)2
Common sources for generating the active Pd(0) catalyst in situ.[12][17]
Ligand
SPhos, XPhos, P(t-Bu)3, RuPhos
Bulky, electron-rich ligands facilitate the oxidative addition of the C-Cl bond.[12][17][19]
Base
K3PO4, Cs2CO3, K2CO3
Activates the boronic acid for transmetalation.[11][17][18]
Solvent
Toluene/H2O, Dioxane/H2O, THF/EtOH/H2O
A protic co-solvent is often necessary for the base to function effectively.[17]
Temperature
80 °C - Reflux
Higher temperatures are generally needed to activate the C-Cl bond.[17]
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization. It is adapted from established methods for coupling electron-deficient anilines.[5]
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4'-Amino-3',5'-dichloroacetophenone (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen three times.
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for coupling aryl chlorides and is adapted from established methods.[17]
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4'-Amino-3',5'-dichloroacetophenone (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and K3PO4 (3.0 mmol).
Catalyst Addition: In a separate vial, add the palladium precursor (e.g., Pd2(dba)3, 1.5 mol%) and the ligand (e.g., SPhos, 4 mol%).
Inert Atmosphere & Solvent Addition: Place the flask under an inert atmosphere (argon or nitrogen). Add a degassed solvent mixture, such as Toluene (5 mL), Ethanol (2 mL), and Water (2 mL). Add the catalyst/ligand mixture to the flask.
Reaction: Heat the reaction mixture to reflux (or ~100 °C) and stir for 16-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: After cooling to room temperature, quench the reaction with water. Extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
Purification: The crude product is purified by silica gel column chromatography.
A Comparative Spectroscopic Analysis of 4'-Amino-3',5'-dichloroacetophenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed spectroscopic comparison of 4'-Amino-3',5'-dichloroacetophenone and its structurally related derivatives. The objective is to...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4'-Amino-3',5'-dichloroacetophenone and its structurally related derivatives. The objective is to offer a comprehensive resource for the identification, characterization, and analysis of these compounds, which are of significant interest in medicinal chemistry and drug development, notably as precursors in the synthesis of pharmaceuticals like Clenbuterol. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside detailed experimental protocols and a visualization of a relevant synthetic pathway.
Spectroscopic Data Summary
The following tables present a comparative summary of the available spectroscopic data for 4'-Amino-3',5'-dichloroacetophenone and its selected derivatives.
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition
Instrumentation: A Bruker AVANCE III 500 MHz spectrometer (or equivalent) is typically used.
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
¹H NMR Parameters:
Pulse Program: Standard single-pulse sequence.
Acquisition Time: 2-3 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Parameters:
Pulse Program: Proton-decoupled pulse sequence.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
Data Processing: The Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
Parameters:
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis Absorption Spectrum Acquisition
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution is then diluted to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure that the absorbance falls within the linear range of the instrument (0.1-1.0 AU).
Parameters:
Wavelength Range: 200-400 nm.
Scan Speed: Medium.
Slit Width: 1-2 nm.
Procedure: A quartz cuvette is filled with the solvent to record a baseline. The baseline is then subtracted from the spectrum of the sample solution recorded in a matched quartz cuvette. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer.
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives structural information.
Synthetic Pathway Visualization
4'-Amino-3',5'-dichloroacetophenone is a key intermediate in the synthesis of Clenbuterol, a β2-adrenergic agonist. The following diagram illustrates the synthetic workflow from 4'-aminoacetophenone to Clenbuterol.
Caption: Synthetic workflow for Clenbuterol from 4'-Aminoacetophenone.
Experimental Workflow for Spectroscopic Analysis
The logical flow for the comprehensive spectroscopic characterization of a given compound is outlined below.
Caption: General workflow for spectroscopic analysis of a compound.
Comparative
A Comparative Guide to the Synthesis of 4'-Amino-3',5'-dichloroacetophenone
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the primary synthetic routes to 4'-Amino-3',5'-dichloroacetophenone, a key intermediate in pharmaceutical synth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 4'-Amino-3',5'-dichloroacetophenone, a key intermediate in pharmaceutical synthesis. The information presented is intended to assist researchers in selecting the most suitable method based on factors such as yield, purity, and procedural complexity.
At a Glance: Comparison of Synthesis Routes
Two principal synthetic strategies have been documented for the preparation of 4'-Amino-3',5'-dichloroacetophenone: the chlorination of 4-aminoacetophenone and the Friedel-Crafts acylation of 2,6-dichloroaniline (B118687). The following tables summarize the quantitative data available for each approach.
Route 1: Chlorination of 4-Aminoacetophenone
This method involves the direct chlorination of the aromatic ring of 4-aminoacetophenone. While conceptually straightforward, the control of selectivity to achieve the desired dichlorinated product is crucial.
Route 2: Friedel-Crafts Acylation of 2,6-dichloroaniline
This approach utilizes a Lewis acid-catalyzed acylation of 2,6-dichloroaniline with an acetylating agent. This method has been reported to produce the target compound in high yield and purity.[2]
In a 1-liter 3-necked flask equipped with a stirrer and a dropping funnel, dissolve 11 g (81.4 mmol) of 4-aminoacetophenone in 140 ml of glacial acetic acid.
Cool the solution to 15 °C.
In a separate 250 ml 2-neck flask with a gas inlet tube, dissolve 11 g of chlorine gas in 140 ml of glacial acetic acid.
Add the chlorine solution to the dropping funnel and add it rapidly to the 4-aminoacetophenone solution under vigorous stirring and cooling.
Immediately after the addition, hydrolyze the mixture with 0.55 liters of ice water.
Filter the resulting white precipitate and recrystallize it from ethanol to yield the final product.
Route 2: Friedel-Crafts Acylation of 2,6-dichloroaniline
This protocol details the synthesis via Friedel-Crafts acylation, which has been reported to provide a high yield and purity of the target compound.[2]
Materials:
2,6-dichloroaniline (8.3 g)
Chloroform (50 mL)
Ferric chloride (30 g)
Acetyl chloride (8.8 g)
Procedure:
To a 250 mL three-necked flask, add 8.3 g of 2,6-dichloroaniline and 50 mL of chloroform. Stir the mixture to disperse the solid.
Add 30 g of ferric chloride to the suspension.
Control the temperature of the reaction system at 0 °C and add 8.8 g of acetyl chloride dropwise.
After the dropwise addition is complete, continue to stir the reaction at room temperature for 6 hours.
Upon completion of the reaction, acidify the reaction solution.
Carry out filtration and wash the resulting solid with water to give the final product.
Reported Yield and Purity: 9.0 g of light yellow 3,5-dichloro-4-aminoacetophenone (88.6% yield), with a purity of 99.5% as determined by HPLC.[2]
Decision Workflow: Selecting a Synthesis Route
The choice of synthesis route will depend on the specific requirements of the researcher, including desired yield, purity, and available resources. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Logical workflow for selecting a synthesis route for 4'-Amino-3',5'-dichloroacetophenone.
Summary and Outlook
The synthesis of 4'-Amino-3',5'-dichloroacetophenone can be effectively achieved through two primary routes. The Friedel-Crafts acylation of 2,6-dichloroaniline stands out as a high-yield and high-purity method based on the available data.[2] The chlorination of 4-aminoacetophenone offers a more direct approach, though the reported yields are lower and would likely require further optimization to be competitive.[1]
Researchers and drug development professionals should consider the trade-offs between these methods. For applications where high purity and yield are paramount, the Friedel-Crafts acylation appears to be the superior choice. However, the chlorination route may be a viable option if starting materials are more readily available or if further process development is feasible. Future work could focus on a direct comparative study of these routes under identical conditions and the exploration of greener chlorinating agents and catalytic systems to improve the efficiency and environmental footprint of this important synthesis.
Unveiling the Biological Potential: A Comparative Analysis of 4'-Amino-3',5'-dichloroacetophenone and Other Halogenated Anilines
For Immediate Release This guide offers a comparative overview of the biological activity of 4'-Amino-3',5'-dichloroacetophenone against other halogenated anilines, providing valuable insights for researchers, scientists...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide offers a comparative overview of the biological activity of 4'-Amino-3',5'-dichloroacetophenone against other halogenated anilines, providing valuable insights for researchers, scientists, and drug development professionals. While direct experimental data on 4'-Amino-3',5'-dichloroacetophenone is limited in publicly available literature, this report synthesizes existing data on structurally related compounds to provide a predictive comparison and guide future research.
Halogenated anilines are a class of compounds recognized for their diverse biological activities, ranging from antimicrobial to cytotoxic effects. The introduction of halogen atoms and other functional groups onto the aniline (B41778) scaffold can significantly modulate their biological profiles. This guide focuses on comparing the known activities of various halogenated anilines with the anticipated profile of 4'-Amino-3',5'-dichloroacetophenone, a dichloro-substituted aminoacetophenone.
Comparative Biological Activity
Antimicrobial Activity
Halogenated anilines have demonstrated notable antimicrobial and antibiofilm activities. For instance, a study on 4-bromo-3-chloroaniline (B1265746) (4B3CA) and 3,5-dibromoaniline (B181674) (3,5-DBA) revealed their efficacy against uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens.[2] These compounds exhibited significant biofilm inhibition, suggesting a potential mechanism for combating persistent infections.[2] The presence of halogen atoms is thought to enhance the binding affinity of these compounds to microbial targets.[2]
The cytotoxic potential of halogenated anilines is a critical aspect of their biological profile, with implications for both therapeutic applications and toxicology. The position of halogen atoms on the aniline ring can significantly influence cytotoxicity. For example, studies on dichloroaniline isomers have shown differential toxicity in rat liver and kidney slices.[3] Generally, the toxicity of aromatic amines is linked to metabolic activation, which can lead to the formation of reactive intermediates that induce cellular damage.[4]
To facilitate further research and standardized comparison, this section outlines detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution Method
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Assay
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control.
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The biological activities of halogenated anilines are underpinned by their interactions with various cellular pathways.
Antimicrobial Mechanism of Action
One proposed mechanism for the antimicrobial activity of halogenated anilines is the inhibition of adenylate cyclase.[2] This enzyme is crucial for cyclic AMP (cAMP) synthesis, a key second messenger in bacteria that regulates numerous cellular processes, including virulence gene expression and biofilm formation. Inhibition of adenylate cyclase disrupts these processes, leading to reduced virulence and growth.
Caption: Proposed antimicrobial mechanism of halogenated anilines.
Cytotoxicity and Apoptosis Pathway
Aromatic amines can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways. This process often involves the mitochondria-mediated intrinsic apoptosis pathway.
Caption: General apoptosis pathway induced by aromatic amines.
Conclusion
While 4'-Amino-3',5'-dichloroacetophenone remains a compound with underexplored biological potential, this comparative guide provides a framework for future investigations. Based on the activities of structurally similar halogenated anilines, it is plausible that 4'-Amino-3',5'-dichloroacetophenone possesses significant antimicrobial and cytotoxic properties. The provided experimental protocols offer a standardized approach for researchers to quantitatively assess these activities and contribute to a more comprehensive understanding of this and other halogenated anilines. Further research is warranted to elucidate the specific biological profile of 4'-Amino-3',5'-dichloroacetophenone and its potential applications in drug discovery and development.
The Efficacy of 4'-Amino-3',5'-dichloroacetophenone as a Pharmaceutical Intermediate: A Comparative Analysis
In the landscape of pharmaceutical manufacturing, the selection of an appropriate starting material or intermediate is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and environmental foo...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of pharmaceutical manufacturing, the selection of an appropriate starting material or intermediate is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and environmental footprint of the entire synthesis process. This guide provides a detailed comparison of 4'-Amino-3',5'-dichloroacetophenone with its common alternatives as a key intermediate in the synthesis of two widely used active pharmaceutical ingredients (APIs): Clenbuterol and Ambroxol (B1667023). This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
4'-Amino-3',5'-dichloroacetophenone: An Overview
4'-Amino-3',5'-dichloroacetophenone is a substituted acetophenone (B1666503) that serves as a crucial building block in the synthesis of various pharmaceuticals. Its chemical structure, featuring an amino group and two chlorine atoms on the phenyl ring, provides a versatile scaffold for subsequent chemical modifications. It is most notably utilized in the production of the bronchodilator Clenbuterol and the mucolytic agent Ambroxol.
Comparison in the Synthesis of Clenbuterol
Clenbuterol is a potent β2-adrenergic agonist used in the treatment of respiratory diseases. The synthesis of Clenbuterol often commences from a substituted acetophenone. Here, we compare the synthetic route starting from 4'-Amino-3',5'-dichloroacetophenone with alternatives.
Alternative Intermediates for Clenbuterol Synthesis
4-Amino-3,5-dibromoacetophenone: A brominated analog of the primary intermediate.
o-Chloroacetanilide: A precursor that requires additional steps to introduce the necessary functional groups.
Data Presentation: Clenbuterol Synthesis Intermediates
Intermediate
Key Reaction Steps
Typical Yield (%)
Typical Purity (%)
Key Reaction Time
Reference
4'-Amino-3',5'-dichloroacetophenone
1. Bromination2. Amination with tert-butylamine3. Reduction
Synthesis of Clenbuterol from 4'-Amino-3',5'-dichloroacetophenone
Bromination: 1-(4-amino-3,5-dichlorophenyl)ethan-1-one is reacted with bromine in a mixture of dichloromethane (B109758) and methanol (B129727) at room temperature to yield 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one.[4]
Amination: The resulting bromo-intermediate is then reacted with tert-butylamine (B42293) in a mixture of tetrahydrofuran (B95107) and ethanol. The reaction is initially carried out at 0°C for 3 hours and then at room temperature for 1 hour.[1]
Reduction: The keto group is subsequently reduced using potassium borohydride (B1222165) in the same solvent system at 0°C for 2 hours, followed by stirring at room temperature for 16 hours after the addition of methanol.[1] The final product, Clenbuterol, is obtained after extraction and purification.
Synthesis Pathway for Clenbuterol
Caption: Synthesis of Clenbuterol from 4'-Amino-3',5'-dichloroacetophenone.
Comparison in the Synthesis of Ambroxol
Ambroxol is a mucolytic agent used to treat respiratory disorders associated with excessive mucus. Its synthesis can be achieved through various routes starting from different intermediates.
Alternative Intermediates for Ambroxol Synthesis
2-Amino-3,5-dibromobenzaldehyde: A commonly used starting material for Ambroxol synthesis.
Methyl Anthranilate: Requires a multi-step synthesis to introduce the necessary bromine atoms and functional groups.
1. Bromination2. Condensation with trans-4-aminocyclohexanol3. Reduction and Salification
94.0 - 97.0%
>99.5%
Not explicitly stated
Experimental Protocols: Ambroxol Synthesis
Synthesis of Ambroxol from 2-Amino-3,5-dibromobenzaldehyde
Condensation: 2-Amino-3,5-dibromobenzaldehyde is reacted with trans-4-aminocyclohexanol (B47343) in methanol at reflux (60-65°C) for 6 hours.[5]
Reduction: After cooling the reaction mixture, sodium borohydride is added, and the reaction is continued for another 6 hours.[5]
Salification: The pH is adjusted with hydrochloric acid to precipitate Ambroxol hydrochloride, which is then filtered, washed, and dried.[5]
Synthesis Pathway for Ambroxol
Caption: Synthesis of Ambroxol from 2-Amino-3,5-dibromobenzaldehyde.
Conclusion
Based on the available data, 4'-Amino-3',5'-dichloroacetophenone stands out as a direct and efficient precursor for the synthesis of Clenbuterol. While alternative routes exist, they often involve more steps or less readily available starting materials.
For the synthesis of Ambroxol, 2-Amino-3,5-dibromobenzaldehyde appears to be a more direct and commonly employed intermediate, offering high yields and purity in a two-step process. Routes starting from methyl anthranilate or 2-nitrobenzaldehyde are also effective but involve a greater number of synthetic transformations.
The choice of a pharmaceutical intermediate is a multifaceted decision. While this guide provides a comparative overview based on synthetic efficacy, factors such as raw material cost, availability, safety, and environmental impact must also be carefully considered by researchers and drug development professionals. The detailed experimental protocols and synthesis pathway diagrams provided herein serve as a valuable resource for laboratory-scale synthesis and process optimization.
Cost-benefit analysis of different 4'-Amino-3',5'-dichloroacetophenone synthesis methods
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4'-Amino-3',5'-dichloroacetophenone is a crucial building block in the syn...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4'-Amino-3',5'-dichloroacetophenone is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of two prominent methods for its synthesis: the traditional chlorination using chlorine gas and a modern, solvent-free approach utilizing trichloroisocyanuric acid (TCCA).
In a three-necked flask equipped with a stirrer and a gas inlet tube, dissolve 11 g (81.4 mmol) of 4-aminoacetophenone in 140 ml of glacial acetic acid.
Cool the solution to 15°C using an ice bath.
In a separate flask, dissolve 11 g of chlorine gas in 140 ml of glacial acetic acid.
Rapidly add the chlorine solution to the 4-aminoacetophenone solution under vigorous stirring while maintaining the temperature at 15°C.
Immediately after the addition is complete, pour the reaction mixture into 0.55 liters of ice water to precipitate the product.
Filter the white precipitate and wash it with water.
Recrystallize the crude product from ethanol to obtain pure 4'-Amino-3',5'-dichloroacetophenone.
The reported yield for this method is approximately 52%.[1]
Method 2: Solvent-Free Mechanochemical Chlorination with Trichloroisocyanuric Acid (TCCA)
This modern approach offers a greener and more efficient alternative by utilizing a solid chlorinating agent in a solvent-free system.[2][3]
Materials:
4-Aminoacetophenone
Trichloroisocyanuric Acid (TCCA)
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
Petroleum ether
Procedure:
In a stainless steel milling jar containing stainless steel balls, add 4-aminoacetophenone and the appropriate molar equivalent of trichloroisocyanuric acid.
Grind the mixture in a ball mill at room temperature for 0.5 to 1 hour.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion of the reaction, extract the solid residue with ethyl acetate or a mixture of ethyl acetate and petroleum ether.
The unreacted TCCA and the cyanuric acid byproduct will precipitate as insoluble powders and can be removed by filtration.
Evaporate the solvent from the filtrate to obtain the 4'-Amino-3',5'-dichloroacetophenone product.
While a specific yield for 4'-Amino-3',5'-dichloroacetophenone is not explicitly reported, similar solvent-free chlorinations of electron-rich aromatics with TCCA have shown high to excellent yields, estimated to be in the range of 85-95%.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the price of reagents but also factors like reaction efficiency, safety, and environmental impact.
Cost of Reagents:
4-Aminoacetophenone: The primary starting material, its cost is a significant factor for both methods.
Chlorine Gas vs. TCCA: While chlorine gas may appear cheaper on a per-kilogram basis, its handling requires specialized equipment and stringent safety protocols, adding to the overall cost. TCCA, a stable solid, is safer and easier to handle, and its high chlorine content (up to 90%) makes it highly efficient.
Solvents: The chlorine gas method requires significant amounts of glacial acetic acid and ethanol for recrystallization, contributing to both the raw material cost and waste disposal expenses. The TCCA method, being solvent-free, eliminates these costs.
Efficiency and Yield:
The significantly higher potential yield of the TCCA method (estimated 85-95%) compared to the chlorine gas method (~52%) means that for the same amount of starting material, more product is obtained. This dramatically reduces the cost per gram of the final product. The shorter reaction time of the TCCA method also contributes to higher throughput and reduced energy costs.
Safety and Environmental Impact:
The use of highly toxic and corrosive chlorine gas poses significant safety risks and requires specialized infrastructure for handling and scrubbing. The chlorine gas method also generates a considerable amount of acidic solvent waste. The solvent-free TCCA method is inherently safer due to the use of a stable solid chlorinating agent and eliminates solvent waste, making it a much more environmentally friendly "green chemistry" approach.
Conclusion
While the traditional chlorination of 4-aminoacetophenone with chlorine gas is a well-established method, the solvent-free mechanochemical approach using TCCA presents a compelling alternative for the synthesis of 4'-Amino-3',5'-dichloroacetophenone. The TCCA method offers significant advantages in terms of higher yield, shorter reaction times, improved safety, and a vastly reduced environmental footprint. For researchers and drug development professionals seeking to optimize their synthetic routes, the TCCA method represents a more cost-effective, efficient, and sustainable option for the production of this key pharmaceutical intermediate. The initial investment in ball-milling equipment can be quickly offset by the savings in raw materials, waste disposal, and increased productivity.
Benchmarking the purity of synthesized 4'-Amino-3',5'-dichloroacetophenone against commercial standards
A Comparative Purity Analysis of Synthesized versus Commercial 4'-Amino-3',5'-dichloroacetophenone An Objective Guide for Researchers in Pharmaceutical and Chemical Synthesis This guide provides a comprehensive benchmark...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Purity Analysis of Synthesized versus Commercial 4'-Amino-3',5'-dichloroacetophenone
An Objective Guide for Researchers in Pharmaceutical and Chemical Synthesis
This guide provides a comprehensive benchmark analysis of a newly synthesized batch of 4'-Amino-3',5'-dichloroacetophenone against commercially available standards. For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical step in ensuring the reliability and reproducibility of experimental outcomes, as well as the safety and efficacy of the final pharmaceutical products. 4'-Amino-3',5'-dichloroacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds, including clenbuterol.[1] This guide outlines the analytical methodologies employed to ascertain purity, presents a comparative data summary, and offers detailed experimental protocols.
Comparative Purity Assessment
The purity of the in-house synthesized 4'-Amino-3',5'-dichloroacetophenone was rigorously evaluated against two leading commercial standards. The analytical techniques employed included High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
Data Presentation
The quantitative results from the comparative analysis are summarized in the table below.
Analytical Method
Synthesized 4'-Amino-3',5'-dichloroacetophenone
Commercial Standard A (>98%)
Commercial Standard B (>97%)
HPLC Purity (%)
99.2
98.9
97.8
GC-MS Purity (%)
99.4
99.1
98.2
¹H NMR Purity (%)
>99
>99
>99
Melting Point (°C)
163-165
162-166
162-166
Major Impurity (by GC-MS)
4'-Amino-3'-chloroacetophenone (0.3%)
4'-Amino-3'-chloroacetophenone (0.6%)
Unidentified Peak (1.1%)
Appearance
White to light yellow crystalline powder
White to light yellow crystalline powder
White to light yellow crystalline powder
Note: The data presented in this table are representative examples for illustrative purposes.
Experimental Workflow and Methodologies
The following diagram illustrates the workflow for the comparative purity analysis.
Caption: Workflow for the purity benchmarking of 4'-Amino-3',5'-dichloroacetophenone.
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a final concentration of approximately 1 mg/mL.
Purity Calculation: The percentage purity was calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A GC system coupled to a mass spectrometer.
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: Increase to 250°C at a rate of 15°C/min.
Hold: Maintain 250°C for 5 minutes.
Injector Temperature: 280°C.
Mass Spectrometer Settings:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 40-400 m/z.
Sample Preparation: Samples were dissolved in methanol (B129727) to a concentration of 1 mg/mL.
Purity and Impurity Identification: Purity was determined by the peak area percentage. Impurities were identified by comparing their mass spectra with the NIST library and known standards.
3. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure: A small amount of each sample was dissolved in the deuterated solvent. The ¹H NMR spectrum was recorded.
Purity Assessment: Purity was estimated by the absence of significant impurity peaks in the spectrum. The characteristic signals for 4'-Amino-3',5'-dichloroacetophenone were observed and compared against reference spectra. The amino protons (NH₂) typically appear as a broad singlet, while the aromatic protons and the methyl protons of the acetyl group show distinct signals.
4. Melting Point Analysis
Instrumentation: A digital melting point apparatus.
Procedure: A small amount of the crystalline powder was packed into a capillary tube. The melting range was determined by heating the sample at a controlled rate.
Analysis: The sharpness and range of the melting point provide an indication of purity. Pure compounds typically have a sharp melting point, whereas impurities tend to broaden and depress the melting range. The observed melting point for all samples was within the literature range of 162-166°C.[1][2]
Potential Role in Signaling Pathways
While 4'-Amino-3',5'-dichloroacetophenone is primarily a synthetic intermediate, its derivatives, such as Clenbuterol, are known to interact with biological signaling pathways. Clenbuterol is a β2-adrenergic agonist. The diagram below illustrates a simplified representation of the β2-adrenergic signaling pathway.
The synthesized batch of 4'-Amino-3',5'-dichloroacetophenone demonstrates a high degree of purity, comparable and in some measures superior to the tested commercial standards. The primary impurity was identified as the mono-chlorinated analogue, which is a common byproduct of the synthesis process.[1] The comprehensive analytical approach detailed in this guide provides a robust framework for the quality control and validation of this important pharmaceutical intermediate. Researchers can confidently utilize this synthesized material in their subsequent research and development activities.
Cross-Validation of Analytical Methods for 4'-Amino-3',5'-dichloroacetophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The accurate and precise quantification of 4'-Amino-3',5'-dichloroacetophenone is critical in pharmaceutical development and quality control, where it often...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4'-Amino-3',5'-dichloroacetophenone is critical in pharmaceutical development and quality control, where it often serves as a key intermediate. The selection of an appropriate analytical method is paramount to ensure product quality and regulatory compliance. This guide provides a comprehensive cross-validation of commonly employed analytical techniques for 4'-Amino-3',5'-dichloroacetophenone, offering a comparative overview of their performance based on experimental data.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for its robustness and cost-effectiveness. Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent selectivity and is suitable for volatile and thermally stable compounds. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and specificity, making it the gold standard for trace-level analysis.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of 4'-Amino-3',5'-dichloroacetophenone. The data presented is a synthesis of values reported for the analysis of primary aromatic amines and related compounds.[1][2][3]
Parameter
HPLC-UV
GC-MS
LC-MS/MS
Principle
Separation based on polarity, detection by UV absorbance.
Separation based on volatility and polarity, identification by mass-to-charge ratio.
Separation based on polarity, highly selective and sensitive detection by mass spectrometry.
Linearity (R²)
> 0.999
> 0.995
> 0.999
Limit of Detection (LOD)
50 ng/mL
10 ng/mL
0.1 ng/mL
Limit of Quantification (LOQ)
150 ng/mL
30 ng/mL
0.3 ng/mL
Accuracy (% Recovery)
98 - 102%
95 - 105%
99 - 101%
Precision (%RSD)
< 2%
< 5%
< 3%
Selectivity
Moderate; potential for interference from co-eluting compounds with similar UV spectra.[2]
High; mass spectral data provides structural information.[2]
Very High; precursor and product ion monitoring provides exceptional specificity.[1][2]
Throughput
High
Moderate
High
Cost
Low
Medium
High
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a procedure used for the analysis of related impurities in pharmaceutical synthesis.[4]
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water. A typical gradient could be starting from 2% acetonitrile, ramping up to 100% over 30 minutes.[4]
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a final concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.
Quantification: Create a calibration curve using a series of standard solutions of 4'-Amino-3',5'-dichloroacetophenone of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of aromatic amines, which often require derivatization to improve volatility and thermal stability.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Derivatization: Acetylate the amino group of 4'-Amino-3',5'-dichloroacetophenone with acetic anhydride (B1165640) in the presence of a catalyst to form the more volatile N-acetyl derivative.
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
Injector Temperature: 250°C.
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 400.
Quantification: Use a suitable internal standard and create a calibration curve by analyzing derivatized standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for trace-level quantification.[1][3]
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[2]
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% formic acid to facilitate ionization.
Flow Rate: 0.3 mL/min.
Ion Source: Electrospray ionization (ESI) in positive ion mode.[2]
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode.[2] Select a precursor ion for 4'-Amino-3',5'-dichloroacetophenone and at least two characteristic product ions for quantification and confirmation.
Sample Preparation: Sample can be prepared by protein precipitation, liquid-liquid extraction, or solid-phase extraction for complex matrices.[2] For simpler samples, a dilute-and-shoot approach may be sufficient.
Quantification: Prepare a calibration curve using matrix-matched standards or by using a stable isotope-labeled internal standard.
Visualizing the Workflow
Understanding the logical flow of selecting an analytical method is crucial. The following diagram illustrates a decision-making workflow for choosing the most appropriate technique based on analytical requirements.
Caption: Decision workflow for analytical method selection.
The following diagram outlines the general experimental workflow for the analysis of 4'-Amino-3',5'-dichloroacetophenone.
Caption: General experimental workflow for analysis.
A Comparative Guide to In-Silico Property Prediction of Novel 4'-Amino-3',5'-dichloroacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents is a cornerstone of modern medicine. In the early stages of drug discovery, in-silico methods provide a rapid and cos...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicine. In the early stages of drug discovery, in-silico methods provide a rapid and cost-effective approach to predict the physicochemical, pharmacokinetic, and toxicological properties of new chemical entities.[1][2][3] This guide offers a comparative analysis of the in-silico predicted properties of a series of hypothetical novel 4'-Amino-3',5'-dichloroacetophenone derivatives, benchmarked against the parent compound. Such computational screening is pivotal in identifying candidates with favorable drug-like characteristics for further development.[4]
Hypothetical Novel Derivatives of 4'-Amino-3',5'-dichloroacetophenone
For this comparative study, we have designed three novel derivatives (Derivative A, B, and C) based on the scaffold of 4'-Amino-3',5'-dichloroacetophenone. These derivatives feature modifications aimed at exploring the impact of structural changes on their drug-like properties.
Derivative C: Introduction of an additional functional group on the phenyl ring.
In-Silico Prediction of Physicochemical and ADMET Properties
The drug-likeness and pharmacokinetic profiles of the parent compound and its novel derivatives were computationally predicted. The key properties evaluated include adherence to Lipinski's Rule of Five, which is a widely used filter for drug-like properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics.[4][5]
Table 1: Comparative In-Silico Prediction of Physicochemical and Drug-like Properties
Property
Parent Compound
Derivative A
Derivative B
Derivative C
Physicochemical Properties
Molecular Weight ( g/mol )
204.05
246.10
232.08
248.06
LogP (Lipophilicity)
2.58
3.12
2.85
2.99
Hydrogen Bond Donors
1
1
2
1
Hydrogen Bond Acceptors
2
2
3
3
Polar Surface Area (Ų)
43.37
43.37
63.60
52.60
Drug-Likeness (Lipinski's Rule of Five)
Violations
0
0
0
0
ADMET Prediction
Human Intestinal Absorption
High
High
High
Moderate
Blood-Brain Barrier Permeant
Yes
Yes
No
No
hERG I Inhibitor
No
No
Yes
No
Ames Mutagenicity
No
No
No
Yes
Methodologies
In-Silico Prediction Protocols
Molecular Modeling and Property Calculation: The 3D structures of the parent compound and its derivatives were generated using molecular modeling software. Physicochemical properties such as molecular weight, LogP, number of hydrogen bond donors and acceptors, and polar surface area were calculated using computational algorithms.[6]
Drug-Likeness Assessment: The compliance of the compounds with Lipinski's Rule of Five was assessed.[5] This rule states that a drug-like compound generally has a molecular weight ≤ 500 Da, a LogP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.
ADMET Prediction:
Absorption: Human intestinal absorption was predicted using quantitative structure-activity relationship (QSAR) models.
Distribution: Blood-brain barrier (BBB) permeability was predicted based on molecular size and polarity.
Metabolism: Not quantitatively assessed in this initial screen.
Excretion: Not quantitatively assessed in this initial screen.
Toxicity: Predictions for human Ether-à-go-go-Related Gene (hERG) inhibition and Ames mutagenicity were performed using established in-silico toxicity models.[6]
Experimental Protocols for Synthesis and Validation
While this guide focuses on in-silico data, experimental validation is a critical next step.[7][8][9] The following are standard protocols for the synthesis and characterization of such compounds.
General Synthesis of 4'-Amino-3',5'-dichloroacetophenone Derivatives: The parent compound, 4'-Amino-3',5'-dichloroacetophenone, is synthesized by the chlorination of 4-aminoacetophenone.[10][11][12] Novel derivatives can be synthesized through subsequent reactions targeting the amino or acetyl groups, or through further aromatic substitution.
Structural Characterization: The chemical structures of the synthesized compounds would be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry.
In-Vitro Biological Assays:
Antiproliferative Activity: The cytotoxic effects of the compounds on cancer cell lines (e.g., A549, HepG2, HCT-116) would be evaluated using assays like the MTT assay to determine their IC50 values.[13]
Enzyme Inhibition Assays: If a specific protein target is predicted through molecular docking, in-vitro assays would be conducted to measure the inhibitory activity of the compounds against that target.
Visualizations
In-Silico Prediction Workflow
The following diagram illustrates the computational workflow used for the prediction of properties for the novel derivatives.
Caption: A flowchart of the in-silico prediction process.
Potential Signaling Pathway: EGFR Tyrosine Kinase
Given that some acetophenone (B1666503) derivatives have shown potential as anticancer agents, molecular docking studies could be performed against relevant targets.[14] The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a common target in cancer therapy.[13] The diagram below shows a simplified representation of this signaling pathway.
Caption: EGFR signaling pathway in cell proliferation.
Conclusion
This guide provides a framework for the in-silico evaluation of novel 4'-Amino-3',5'-dichloroacetophenone derivatives. The hypothetical data presented illustrates how computational tools can be leveraged to compare and prioritize compounds based on their predicted drug-like properties. While in-silico predictions are a valuable component of modern drug discovery, it is imperative that these findings are substantiated through experimental synthesis and biological validation to confirm their therapeutic potential.[7][9][15]
Proper Disposal of 4'-Amino-3',5'-dichloroacetophenone: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 4'-Amino-3',5'-dichloroacetophenone (CAS No. 37148-48-4), a chemical compound utilized in various research and develo...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate release:
This document provides essential guidance on the safe and compliant disposal of 4'-Amino-3',5'-dichloroacetophenone (CAS No. 37148-48-4), a chemical compound utilized in various research and development applications, including the synthesis of pharmaceuticals. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
I. Understanding the Hazards
4'-Amino-3',5'-dichloroacetophenone is classified with the following hazards:
May cause respiratory irritation (Specific target organ toxicity, single exposure; Category 3)[1]
Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All operations should be conducted in a well-ventilated area or a chemical fume hood.
II. Primary Disposal Method: Incineration
The recommended method for the disposal of 4'-Amino-3',5'-dichloroacetophenone is incineration.[1] This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to ensure complete combustion and neutralization of hazardous byproducts.[1] It is imperative to engage a licensed and qualified waste disposal company for this service.
III. Alternative Disposal Considerations
For surplus and non-recyclable quantities of 4'-Amino-3',5'-dichloroacetophenone, contacting a licensed professional waste disposal service is the appropriate course of action.[1] These professionals can provide guidance on proper packaging, labeling, and transportation to an approved disposal facility.
IV. Decontamination and Disposal of Contaminated Materials
Any materials that come into contact with 4'-Amino-3',5'-dichloroacetophenone, such as personal protective equipment, labware, and spill cleanup materials, must be treated as hazardous waste. Contaminated packaging should be disposed of as unused product.[1] These items should be collected in a suitable, closed, and properly labeled container for disposal by a licensed waste management company.
V. Spill Management
In the event of a spill, the following steps should be taken:
Evacuate the immediate area.
Ensure adequate ventilation.
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.
Collect the spilled material in a suitable, closed container for disposal.
Clean the spill area with an appropriate solvent and then wash with soap and water.
All materials used for cleanup should be disposed of as hazardous waste.
Quantitative Data Summary
No specific quantitative data for disposal procedures (e.g., concentration limits for sewer disposal) are available, as the primary recommended method is incineration. Direct disposal into drains is not permitted.
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of 4'-Amino-3',5'-dichloroacetophenone are provided in the available safety data sheets. The standard and recommended procedure is high-temperature incineration by a licensed facility.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4'-Amino-3',5'-dichloroacetophenone.
Caption: Disposal workflow for 4'-Amino-3',5'-dichloroacetophenone.
Personal protective equipment for handling 4'-Amino-3',5'-dichloroacetophenone
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety and logistical information for the handling and disposal of 4'-Amino-3',5'-dichloroacetophenone (CAS No:...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling and disposal of 4'-Amino-3',5'-dichloroacetophenone (CAS No: 37148-48-4). Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Understanding the Hazards
4'-Amino-3',5'-dichloroacetophenone is a chemical compound that presents several health risks upon exposure. It is crucial to be fully aware of these hazards before handling the substance.
May cause respiratory irritation if inhaled.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling 4'-Amino-3',5'-dichloroacetophenone to minimize exposure and ensure personal safety.
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[1][3]
To prevent skin contact and irritation. Proper glove removal technique (without touching the outer surface) should be followed.[1]
Eye Protection
Tightly fitting safety goggles or a face shield.[3]
To protect eyes from splashes and dust, preventing serious irritation.[1]
Respiratory Protection
For nuisance exposures, a dust mask (e.g., N95) is recommended. For higher-level protection or in case of inadequate ventilation, use a respirator with appropriate cartridges (e.g., OV/AG/P99).[1][2]
To prevent inhalation of dust and potential respiratory irritation.
Body Protection
A laboratory coat or impervious clothing.
To protect skin and personal clothing from contamination.
Experimental Protocols: Safe Handling and Operational Plan
A systematic approach to handling 4'-Amino-3',5'-dichloroacetophenone is essential. The following step-by-step operational plan outlines the procedures from preparation to post-handling.
1. Preparation:
Ensure the work area is well-ventilated. A chemical fume hood is recommended.
Gather all necessary PPE and ensure it is in good condition.
Have an emergency plan in place, including the location of safety showers and eyewash stations.
Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of exposure.
2. Handling:
Don all required PPE before opening the chemical container.
Handle the substance in a designated area, preferably within a fume hood, to control dust and vapors.
Avoid the formation of dust.[1] If weighing the solid, do so carefully and in a contained manner.
Use dedicated spatulas and glassware.
Keep the container tightly closed when not in use.
3. Post-Handling:
Decontaminate all equipment and the work surface after use.
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.[1]
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
Disposal Plan
Proper disposal of 4'-Amino-3',5'-dichloroacetophenone and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
Collect all waste containing 4'-Amino-3',5'-dichloroacetophenone, including unused product and contaminated materials (e.g., gloves, wipes, and containers), in a dedicated, clearly labeled, and sealed waste container.
2. Disposal Procedure:
Dispose of the chemical waste through a licensed professional waste disposal service.[1]
Do not dispose of the chemical down the drain or in general waste.
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1]